Ethyl 1-formylcyclobutanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-formylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHQYLTMRHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481311 | |
| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-93-5 | |
| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of gem-Disubstituted Cyclobutane Scaffolds: A Technical Guide for Modern Medicinal Chemistry
Abstract
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in the medicinal chemist's arsenal.[1][2] Its unique three-dimensional structure offers a compelling strategy to navigate the complex landscape of drug design, providing a scaffold that can positively influence a range of critical drug-like properties.[1][2] This guide delves into the technical nuances of a particularly impactful subclass: gem-disubstituted cyclobutanes. We will explore the synthetic rationale for their creation, their profound impact on molecular conformation and physicochemical parameters, and their successful application as versatile building blocks in contemporary drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds to overcome prevalent challenges in medicinal chemistry.
The gem-Disubstituted Cyclobutane: A Nexus of Stability and Three-Dimensionality
The strategic value of the cyclobutane ring in medicinal chemistry is rooted in its distinct stereoelectronic properties. With a strain energy of approximately 26.3 kcal/mol, it is less strained than cyclopropane, rendering it relatively inert under physiological conditions, yet its puckered conformation provides a level of three-dimensional complexity often sought in modern drug design.[1] The introduction of gem-disubstitution on a cyclobutane ring further amplifies its utility by offering a robust platform to modulate a molecule's properties with precision.
The puckered, or "butterfly," conformation of the cyclobutane ring is a key attribute.[3] This non-planar arrangement allows for the precise vectorial projection of substituents into three-dimensional space, a critical factor for optimizing interactions within a biological target's binding pocket. The gem-disubstituted pattern, in particular, provides a rigid anchor for substituents, minimizing the entropic penalty upon binding by pre-organizing the molecule in a more bioactive conformation.[1]
Furthermore, the incorporation of gem-disubstituted cyclobutanes can significantly enhance metabolic stability.[1][4] By replacing metabolically labile groups, such as isopropyl or tert-butyl moieties, with a cyclobutane ring, chemists can effectively shield adjacent functionalities from enzymatic degradation. This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates.[4]
Synthetic Strategies for Accessing gem-Disubstituted Cyclobutane Building Blocks
The historical challenge in accessing substituted cyclobutanes has been a significant barrier to their widespread adoption. However, recent advancements in synthetic methodology have made these valuable building blocks more readily available. The following section details key synthetic approaches with an emphasis on the underlying principles that guide their application.
[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition of two unsaturated components remains a cornerstone for the construction of the cyclobutane core.[5] While photochemical [2+2] cycloadditions are a classic approach, the development of metal-catalyzed and enantioselective variants has significantly expanded the synthetic utility of this transformation.
Experimental Protocol: Palladium-Catalyzed [2+2] Cycloaddition of a Terminal Ynamide
This protocol provides a general procedure for the synthesis of a 3-aminocyclobutenone, a versatile intermediate for further elaboration into gem-disubstituted cyclobutanes.
Materials:
-
N-sulfonyl ynamide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Ligand (e.g., PPh3, 10 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the N-sulfonyl ynamide to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminocyclobutenone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and sensitive reagents.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to undesired side reactions.
-
Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. Phosphine ligands are commonly employed to stabilize the catalytic species.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.
Ring-Expansion Reactions: A Modern Approach to Functionalized Cyclobutanes
Ring-expansion reactions have emerged as a powerful alternative for the synthesis of substituted cyclobutanes, particularly for accessing gem-diaryl motifs.[5] These methods often proceed under milder conditions than traditional cycloadditions and can offer complementary reactivity.
A notable example is the palladium-catalyzed ring enlargement of arylidenecyclopropanes (ACPs) with anilines to construct gem-diarylcyclobutanes.[5] This transformation proceeds through a proposed mechanism involving the oxidative addition of palladium to the cyclopropane ring, followed by insertion of the aniline and reductive elimination.
Diagram: Proposed Catalytic Cycle for the Synthesis of gem-Diarylcyclobutanes
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of gem-diarylcyclobutanes from arylidenecyclopropanes and anilines.
Synthesis of gem-Difluorocyclobutanes: Accessing Key Bioisosteres
The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.[4] gem-Difluorocyclobutanes have garnered significant interest as they combine the benefits of fluorination with the conformational rigidity of the cyclobutane ring.[4][6]
A significant challenge in the synthesis of these motifs is the propensity of fluorinated ketones to undergo elimination.[4] A key breakthrough in this area has been the use of organolanthanum reagents for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone.[4][6] The lower basicity of these reagents compared to their organolithium or Grignard counterparts suppresses the undesired elimination pathway.[4]
Experimental Protocol: Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone
Materials:
-
Anhydrous Cerium(III) chloride (CeCl3) (1.1 equiv)
-
Organolithium or Grignard reagent (1.0 equiv)
-
3,3-Difluorocyclobutanone (1.0 equiv)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry a Schlenk flask containing a stir bar and anhydrous CeCl3 under vacuum and backfill with an inert gas.
-
Add anhydrous THF and stir vigorously for at least 2 hours at room temperature to generate a fine suspension.
-
Cool the CeCl3 suspension to -78 °C.
-
Slowly add the organolithium or Grignard reagent and stir for 1 hour at -78 °C to form the organolanthanum reagent.
-
Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validating System: The success of this protocol relies on the in situ formation of the less basic organolanthanum reagent. A control experiment using the corresponding organolithium or Grignard reagent alone should result in significant formation of the elimination byproduct, thus validating the necessity of the transmetalation to cerium.
The Role of gem-Disubstituted Cyclobutanes as Bioisosteres
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[7] gem-Disubstituted cyclobutanes have proven to be particularly effective isosteres for the commonly occurring gem-dimethyl group.[8]
The rationale for this bioisosteric relationship lies in their similar spatial demands. However, the cyclobutane ring offers several advantages over its acyclic counterpart. The rigid cyclobutane scaffold can lock in a specific conformation, which can be beneficial for binding to a target receptor.[8] Furthermore, the cyclobutane isostere can improve metabolic stability by blocking sites of oxidative metabolism.[8]
| Bioisosteric Pair | Key Property Differences | Reference |
| gem-dimethyl | Flexible, metabolically labile | [8] |
| gem-disubstituted cyclobutane | Conformationally restricted, metabolically more stable | [8] |
| Carbonyl | Polar, potential for metabolic reduction | [9] |
| 3,3-Disubstituted oxetane | Polar, metabolically stable, improved solubility | [9] |
Table 1: Comparison of gem-disubstituted cyclobutanes with other common bioisosteres.
Case Studies: The Impact of gem-Disubstituted Cyclobutanes in Drug Discovery
The successful application of gem-disubstituted cyclobutanes in drug discovery programs provides compelling evidence of their value.
In the development of selective cannabinoid receptor 1 (CB1) agonists, replacement of a gem-dimethyl group with a cyclobutane ring led to a significant increase in potency and a 16-fold improvement in selectivity over the CB2 receptor.[8] Molecular modeling studies suggested that the cyclobutyl group optimally occupied a subpocket within the CB1 receptor, highlighting the importance of the three-dimensional shape of this motif.[1]
Another notable example is the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1).[4] The inclusion of a gem-difluorocyclobutane moiety was crucial for enhancing the metabolic stability of the compound while maintaining its high potency.[4]
Future Perspectives and Conclusion
The strategic deployment of gem-disubstituted cyclobutane building blocks is a testament to the increasing sophistication of modern medicinal chemistry. As synthetic methodologies continue to advance, we can anticipate even broader applications of these versatile scaffolds. The development of novel, catalytic, and enantioselective methods for their construction will undoubtedly accelerate their integration into drug discovery pipelines.
References
-
Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Wang, Y., et al. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]
-
Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(39), 11721-11737. [Link]
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Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 29–38. [Link]
-
Begg, A. D. R., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Begg, A. D. R., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Nam, J., & Lee, H. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(9), 3357-3382. [Link]
-
Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1056. [Link]
-
Wang, X.-N., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. [Link]
-
Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 29-38. [Link]
-
Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34. [Link]
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1914-1921. [Link]
-
Bachrach, S. M. (2008). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Journal of Molecular Structure: THEOCHEM, 865(1-3), 51-55. [Link]
-
Wang, X.-N., et al. (2024). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. Angewandte Chemie International Edition. [Link]
-
G. P. McGlacken, et al. (2018). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Organic & Biomolecular Chemistry, 16(43), 8094-8106. [Link]
-
Quirante, J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
-
Various Authors. (2021-2024). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. ResearchGate. [Link]
-
Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
Bull, J. A., et al. (2025). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Request PDF on ResearchGate. [Link]
-
Wipf, P. (2012). Application of Bioisosteres in Drug Design. University of Pittsburgh. [Link]
-
Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry. [Link]
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Ethyl 1-formylcyclobutanecarboxylate: A Technical Guide for Advanced Synthesis
This technical guide provides an in-depth overview of Ethyl 1-formylcyclobutanecarboxylate, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications.
Core Molecular Attributes
This compound is a notable organic compound due to its unique structural features: a strained cyclobutane ring, an electrophilic aldehyde (formyl) group, and a synthetically versatile ethyl ester. These functionalities, present in a compact scaffold, make it a valuable building block for constructing more complex molecular architectures.
Key Identifiers and Molecular Formula
| Attribute | Value |
| Chemical Name | This compound |
| CAS Number | 57742-93-5[1] |
| Molecular Formula | C₈H₁₂O₃[1][2] |
| Molecular Weight | 156.18 g/mol [1][2] |
| Canonical SMILES | CCOC(=O)C1(CCC1)C=O |
| InChI Key | InChI=1S/C8H12O3/c1-2-11-8(10)7(6-9)4-3-5-7/h6H,2-5H2,1H3 |
Table 1: Fundamental molecular properties of this compound.
Physicochemical and Reactive Profile
While specific experimental data for this compound is not extensively documented in public literature, its properties can be inferred from its structure and data on analogous compounds.
Physical State: Likely a colorless to pale yellow liquid or a low-melting solid at standard temperature and pressure.[2]
Solubility: Expected to be soluble in a wide range of common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran, with limited solubility in water, typical for esters of its size.[2]
Reactivity Insights: The molecule's reactivity is governed by its three primary functional groups:
-
Formyl Group: As an aldehyde, this group is a primary site for nucleophilic attack, enabling reactions such as Grignard additions, Wittig reactions, and reductive aminations to introduce diverse substituents. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further synthetic pathways.
-
Ethyl Ester Group: This moiety can undergo hydrolysis to the corresponding carboxylic acid, or participate in transesterification and amidation reactions. It also provides a handle for further derivatization.
-
Cyclobutane Ring: The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) can be exploited in ring-opening reactions, providing access to linear carbon chains with defined stereochemistry. The quaternary carbon atom, substituted with both a formyl and an ester group, is sterically hindered, which can influence the regioselectivity of reactions.
The interplay of these groups allows for a rich and varied chemistry, making it a valuable intermediate in synthetic campaigns.
Synthesis and Derivatization Strategies
A potential synthetic pathway could involve the formylation of a suitable cyclobutane precursor. For instance, the formylation of ethyl cyclobutanecarboxylate could be achieved through various methods, such as a Vilsmeier-Haack reaction if the ring were activated, or more likely, through deprotonation at the alpha-position followed by reaction with a formylating agent like ethyl formate.
Below is a conceptual workflow for the synthesis and subsequent derivatization of this compound.
Figure 1: A conceptual workflow illustrating a possible synthesis and subsequent derivatization of this compound.
Applications in Medicinal Chemistry and Drug Discovery
Cyclobutane-containing molecules are of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring can confer favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity to protein targets, and favorable pharmacokinetic profiles.
This compound serves as a versatile scaffold for the synthesis of novel small molecules for drug discovery.[2] Its bifunctional nature allows for the introduction of various pharmacophoric elements. For example:
-
Synthesis of Novel Amino Acids: Through reductive amination of the formyl group, a wide array of unnatural amino acid derivatives can be synthesized. These can be incorporated into peptides or used as standalone molecules to probe biological systems.
-
Scaffold for Lead Optimization: The cyclobutane core can be used as a rigid scaffold to orient functional groups in a precise manner for optimal interaction with a biological target. The aldehyde and ester groups provide convenient handles for combinatorial library synthesis to explore structure-activity relationships (SAR).
While specific examples of marketed drugs derived directly from this starting material are not prominent, the utility of related cyclobutane intermediates is well-established in the synthesis of complex pharmaceutical agents.[3]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the cyclobutane protons, and a downfield singlet for the aldehydic proton.
-
¹³C NMR would display resonances for the carbonyl carbons of the ester and aldehyde, the carbons of the ethyl group, and the carbons of the cyclobutane ring, including the quaternary carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1725 cm⁻¹) and the ester (around 1735 cm⁻¹) would be expected.
The logical workflow for the characterization of a synthesized batch of this compound is outlined below.
Figure 2: A logical workflow for the analytical characterization of this compound.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the known hazards of similar chemical classes, such as other flammable esters and aldehydes.
General Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[3][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[3]
-
Fire Safety: The compound is likely a combustible or flammable liquid.[6][7] Keep away from heat, sparks, open flames, and other sources of ignition.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]
-
First Aid:
Always consult a comprehensive and compound-specific SDS from the supplier before handling this chemical.
References
-
Gebauer Company. SAFETY DATA SHEET (SDS). Available from: [Link]
-
Chemcd. This compound | 57742-93-5. Available from: [Link]
-
BOSTIK, INC. 8 - SAFETY DATA SHEET. Available from: [Link]
Sources
The Cyclobutane Constraint: Engineering Gem-Dimethyl Bioisosteres for Metabolic Stability and Target Affinity
The following technical guide is structured to provide actionable, high-level scientific insight into the application of cyclobutane scaffolds as bioisosteres for gem-dimethyl groups.
Executive Summary
The gem-dimethyl group (
Part 1: The Physicochemical Rationale
Replacing a gem-dimethyl group with a cyclobutane ring is not merely a space-filling exercise; it is a strategic manipulation of the molecule's potential energy surface and metabolic susceptibility.
Conformational Restriction & Entropy
The primary advantage of the cyclobutane scaffold is the reduction of conformational entropy (
-
Gem-Dimethyl: Rotatable bonds exist, though rotation is energetically penalized.
-
Cyclobutane: The alkyl chains are fused. The ring adopts a "puckered" conformation (butterfly shape) to relieve torsional strain, with a puckering angle of
.
Comparative Physicochemical Properties[1][3][4]
The following table contrasts the critical properties of the gem-dimethyl motif against the cyclobutane scaffold.
| Feature | gem-Dimethyl ( | Cyclobutane ( | Impact on Drug Design |
| Hybridization | Cyclobutane C-C bonds have higher | ||
| Internal Angle | The internal compression widens the exocyclic angle, mimicking the steric demand of gem-dimethyl. | ||
| Metabolic Stability | Low to Moderate. Methyls are prime sites for CYP450 hydroxylation ( | High. Lacks accessible terminal methyls. Ring strain discourages radical formation at | |
| Lipophilicity | Increases LogP significantly (+0.5 to +0.8). | Increases LogP, but often less than two free ethyl groups due to reduced surface area (compactness). | |
| Solubility | Low (hydrophobic bulk). | Moderate. The "pucker" disrupts planar stacking, potentially aiding solubility compared to aromatics. |
Mechanistic Visualization: The Entropy Trap
The following diagram illustrates the thermodynamic advantage of the cyclobutane constraint.
Figure 1: Thermodynamic rationale for cyclobutane substitution. Pre-organizing the ligand (B) minimizes the entropy penalty upon binding to the target (C).
Part 2: Synthetic Methodologies
Constructing the cyclobutane ring, particularly with specific substitution patterns, requires overcoming the inherent ring strain (~26 kcal/mol).
The Workhorse: 1,1-Dialkylation of Active Methylenes
For creating 1,1-disubstituted cyclobutanes (direct gem-dimethyl bioisosteres), the most robust method involves the double alkylation of malonates or similar active methylene compounds.
-
Mechanism: Sequential
reactions. -
Reagent: 1,3-dibromopropane (or 1,3-dichloro-2-butene for functionalized rings).
-
Critical Factor: Use of non-nucleophilic bases (NaH,
-BuOK) to prevent side reactions.
Photochemical [2+2] Cycloaddition
To access complex stereochemistry or spirocyclic systems, [2+2] photocycloaddition is preferred. This allows for the construction of the ring from alkenes and enones.
Synthetic Decision Tree
Figure 2: Synthetic workflow for selecting the appropriate cyclization strategy based on the structural target.
Part 3: Experimental Protocols
The following protocol describes the synthesis of Ethyl 1-phenylcyclobutanecarboxylate , a precursor for many GPCR ligands where a benzylic gem-dimethyl group is replaced by a cyclobutane.
Protocol: Synthesis of 1,1-Disubstituted Cyclobutane via Dialkylation
Objective: Synthesize ethyl 1-phenylcyclobutanecarboxylate from ethyl phenylacetate.
Materials:
-
Ethyl phenylacetate (1.0 eq)
-
1,3-Dibromopropane (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
DMSO / Diethyl Ether (1:1 mixture) or DMF (anhydrous)
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Preparation of Base: In a flame-dried 3-neck round bottom flask under Argon, wash NaH (2.5 eq) with dry hexane (3x) to remove mineral oil. Suspend the NaH in anhydrous DMF (or DMSO/Ether mix).
-
Anion Formation: Cool the suspension to 0°C. Add ethyl phenylacetate (1.0 eq) dropwise over 30 minutes. Evolution of
gas will be observed.-
Checkpoint: Allow to stir at room temperature for 1 hour until gas evolution ceases. The solution should turn yellow/orange, indicating enolate formation.
-
-
Cyclization: Cool the mixture back to 0°C. Add 1,3-dibromopropane (1.2 eq) dropwise.
-
Note: Control the exotherm. The reaction involves an initial intermolecular alkylation followed by a slower intramolecular cyclization.
-
-
Reaction: Warm to room temperature and stir for 12–24 hours.
-
Monitoring: Use TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.
-
-
Workup: Quench the reaction carefully with saturated
solution at 0°C. Extract with Diethyl Ether (3x). Wash combined organics with water (2x) and brine (1x). Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (
, 0-10% EtOAc in Hexanes).
Validation:
-
1H NMR (
): Look for the disappearance of the benzylic singlet and the appearance of cyclobutane multiplets: 1.8-2.0 (m, 2H), 2.4-2.6 (m, 2H), 2.8-3.0 (m, 2H). -
13C NMR: Characteristic quaternary carbon signal at
~50-55 ppm.
Part 4: Case Study & Application
Case Study: CB1/CB2 Agonists (Franck et al.)
In the development of cannabinoid receptor agonists, researchers sought to improve the metabolic stability of indole-cinnamic acid derivatives.[1]
-
The Problem: The lead compound contained a flexible ethyl/dimethyl linker that was susceptible to rapid oxidative metabolism, limiting the half-life (
). -
The Solution: Replacement of the linker with a trans-cyclobutyl ring.[1][2]
-
The Result:
-
Metabolic Stability: The cyclobutane analogue showed significantly longer plasma half-lives in mouse and rat models compared to the open-chain alkyl derivatives.[1]
-
Bioavailability: Improved oral bioavailability was observed, attributed to the balance of lipophilicity and solubility (reduced planarity).
-
Potency: The cyclobutane ring optimally occupied a hydrophobic sub-pocket of the CB1 receptor, maintaining nanomolar potency.
-
Strategic Implementation
When should you deploy this bioisostere?
-
Metabolic Hotspots: When a gem-dimethyl or tert-butyl group is the primary site of metabolic clearance.
-
Solubility Issues: When a molecule is too planar (stacking-limited solubility), the "pucker" of the cyclobutane disrupts crystal lattice energy.
-
Selectivity: The rigid vector of the cyclobutane can differentiate between receptor subtypes that tolerate flexible ligands vs. those that require specific vectors.
References
-
Franck, X. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
- Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research. (Contextual grounding on ring strain).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General bioisostere principles).
- Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.
Sources
Solubility Profile of Ethyl 1-formylcyclobutanecarboxylate: A Predictive and Experimental Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Ethyl 1-formylcyclobutanecarboxylate is a promising synthetic intermediate whose utility in pharmaceutical and chemical synthesis pipelines is critically dependent on its solubility characteristics. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. Instead of merely reporting data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine its solubility in a range of common organic solvents. We will dissect the molecule's structural attributes to forecast its behavior based on fundamental chemical principles and provide detailed, field-proven protocols for obtaining robust thermodynamic and kinetic solubility data. This guide is structured to empower researchers with the causal understanding and practical methodologies required to effectively integrate this compound into their development workflows.
Introduction: The Significance of Solubility
In the realm of drug discovery and chemical synthesis, solubility is a cornerstone physical property. It dictates the feasibility of reaction conditions, influences purification strategies such as crystallization, and is a primary determinant of a compound's bioavailability and formulation potential.[1] this compound, with its unique combination of a strained cyclobutane ring, an ester, and a reactive formyl group, presents a distinct solubility profile. Understanding this profile is not an academic exercise but a critical step in de-risking its use as a building block in complex synthetic pathways.[2]
This guide provides a two-pronged approach: first, a theoretical analysis to build a predictive model of solubility, and second, a set of validated experimental protocols for precise quantification.
Theoretical & Predictive Solubility Analysis
The principle of "like dissolves like" serves as our primary predictive tool, asserting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4]
Molecular Structure and Polarity
Let's deconstruct the molecule to understand its inherent properties:
-
Ethyl Ester Group (-COOEt): This group is polar. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.
-
Formyl Group (-CHO): The aldehyde is also a polar functional group, with the carbonyl oxygen capable of accepting hydrogen bonds.
-
Cyclobutane Ring & Ethyl Chain: These hydrocarbon components are nonpolar and will engage in weaker van der Waals interactions.
The molecule thus possesses a dual character: polar regions capable of specific interactions and a nonpolar hydrocarbon scaffold. This balance will govern its solubility across the solvent spectrum.
Predicted Solubility in Common Organic Solvents
Based on this structural analysis, we can forecast the solubility behavior:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is predicted. These solvents can act as hydrogen bond donors to the ester and formyl oxygens, leading to strong solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): High to moderate solubility is predicted. These solvents cannot donate hydrogen bonds but have significant dipole moments that can interact favorably with the polar ester and formyl groups through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. Solubility in these solvents will be driven by the nonpolar cyclobutane and ethyl fragments. While the polar groups hinder dissolution, the overall hydrocarbon character is significant enough to allow for some degree of miscibility.
-
Aqueous Solvents (e.g., Water, Buffers): Very low solubility is predicted. The nonpolar surface area of the molecule is substantial compared to its polar functional groups. Without ionizable centers, its ability to overcome the strong hydrogen-bonding network of water is limited.[5][6]
Experimental Determination of Solubility
Theoretical predictions require experimental validation. The choice of method depends on the stage of development, balancing throughput with accuracy. It is crucial to distinguish between two key measurements:
-
Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a thermodynamically stable value.[7]
-
Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates out in an aqueous buffer. This is often a higher, metastable value relevant for high-throughput screening.[8]
Caption: General workflow for selecting and executing a solubility assay.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is the gold standard for determining equilibrium solubility and is essential for late-stage development and formulation.[7]
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of equilibration depends on factors like solvent volume and solid surface area.[7]
-
Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step.
-
Centrifugation: Spin the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Alternatively, filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material, which could underestimate solubility.[9]
-
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration using a pre-validated analytical method.
-
Analysis: The concentration of the diluted sample is determined using an appropriate analytical technique, such as HPLC-UV, against a standard curve of known concentrations.[9]
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is ideal for early discovery phases where many solvents or conditions need to be rapidly assessed.
Objective: To quickly estimate the solubility limit of the compound when precipitated from a DMSO stock solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Add the desired organic solvents to the wells of a 96-well microtiter plate.
-
Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). The final DMSO concentration should be kept low and consistent (e.g., 1%).
-
Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the amount of precipitate formed.
-
Nephelometry: A laser is passed through the solution, and the amount of scattered light is measured, which is proportional to the amount of insoluble particulate matter.[1]
-
UV-Vis Spectroscopy: After centrifugation of the plate, the concentration in the supernatant can be read using a UV-Vis plate reader at the compound's λ_max.[8][9]
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Solubility Data Template for this compound
| Solvent Class | Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | ||||
| Polar Aprotic | Acetone | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | ||||
| Tetrahydrofuran | 25 | Shake-Flask | ||||
| Nonpolar | Toluene | 25 | Shake-Flask | |||
| Hexane | 25 | Shake-Flask |
The Influence of Temperature
For most solid solutes, the dissolution process is endothermic (absorbs heat).[10] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[11][12] Conversely, if the dissolution were exothermic, solubility would decrease with increasing temperature.[10][12] This relationship can be quantified using the van 't Hoff equation and is a critical parameter for designing crystallization processes.[11]
Safety and Handling
As a carboxylate ester, this compound requires proper handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions or hydrolysis of the ester.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition as many organic solvents are flammable.[14]
References
-
Scribd. Experiment 1 Solubility of Organic Compounds. [Link]
-
Solubility of Things. Spectroscopic Techniques. [Link]
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
-
JoVE. (2020). Solubility. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Purdue University. Solubility. [Link]
-
Wikipedia. Solubility. [Link]
-
Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]
-
Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
SmartLabs. Esterification. [Link]
-
Carboline. Safety Data Sheet. [Link]
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- 1. pharmatutor.org [pharmatutor.org]
- 2. 乙基 1-溴环丁烷甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.ws [chem.ws]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. smartlabs.co.za [smartlabs.co.za]
- 14. fishersci.dk [fishersci.dk]
Safety data sheet (SDS) for Ethyl 1-formylcyclobutanecarboxylate
Technical Safety & Handling Guide: Ethyl 1-formylcyclobutanecarboxylate
CAS Number: 57742-93-5 Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol Synonyms: 1-Formyl-cyclobutanecarboxylic acid ethyl ester; Ethyl 1-formylcyclobutane-1-carboxylate
Executive Summary & Application Context
This compound is a specialized gem-disubstituted cyclobutane intermediate used primarily in the synthesis of conformationally restricted amino acids, peptidomimetics, and novel pharmaceutical scaffolds (e.g., antiviral and anticancer agents).
Unlike standard aliphatic esters, this molecule possesses two critical reactivity features that dictate its safety and handling profile:
-
The
-Quaternary Center: The geminal substitution (formyl and ester groups on the same carbon) creates steric congestion, influencing nucleophilic attack rates. -
Cyclobutane Ring Strain: While kinetically stable under standard conditions, the ring possesses significant strain energy (~26 kcal/mol), necessitating careful thermal management during scale-up to prevent ring-opening or polymerization.
-
Aldehyde Functionality: Highly susceptible to autoxidation to the corresponding carboxylic acid (1-(ethoxycarbonyl)cyclobutanecarboxylic acid) upon air exposure.
Hazard Identification & Mechanistic Toxicology
GHS Classification (Predicted/Analogous):
Based on Structure-Activity Relationships (SAR) of
| Hazard Class | Category | Hazard Statement | Mechanistic Insight |
| Flammable Liquid | Cat 4 | H227: Combustible liquid | Flash point likely >60°C but <93°C based on MW and ester functionality. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | Lipophilic ester penetrates the stratum corneum; aldehyde group reacts with skin proteins (Schiff base formation). |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Aldehyde vapors are lachrymators; direct contact causes severe irritation. |
| Skin Sensitization | Cat 1 | H317: May cause allergic skin reaction | Critical: Aldehydes are known haptens. Repeated exposure can lead to hypersensitivity. |
| STOT - SE | Cat 3 | H335: Respiratory irritation | Vapors are irritating to mucous membranes. |
Toxicological Nuance:
-
Genotoxicity: Cyclobutane rings are generally stable, but the aldehyde moiety implies a potential for DNA cross-linking if not metabolized quickly. Treat as a potential mutagen in early-stage research.
-
Degradation Hazards: In the presence of moisture and Lewis acids, hydrolysis yields ethanol and 1-formylcyclobutanecarboxylic acid , the latter being prone to decarboxylation or oxidation.
Storage & Stability Protocols
The "Golden Rule" of Aldehyde Storage:
-
Atmosphere: Store strictly under Argon or Nitrogen . Oxygen scavenges the formyl hydrogen, converting the valuable aldehyde into an impurity (acid) that can interfere with organometallic steps (e.g., quenching Grignard reagents).
-
Temperature: 2°C to 8°C (Refrigerator). For long-term storage (>3 months), store at -20°C .
-
Stabilizers: Commercial samples may contain traces of hydroquinone or BHT to prevent radical polymerization or oxidation. Do not distill without checking for peroxide formation.
Self-Validating Storage Check: Before use, acquire a quick 1H NMR (CDCl₃) .
-
Pass: Sharp singlet aldehyde proton at ~9.5–10.0 ppm.
-
Fail: Appearance of broad carboxylic acid peak (>11 ppm) or diminishing aldehyde integration.
Handling & Experimental Workflow
Standard Operating Procedure (SOP)
Engineering Controls:
-
Handle only in a certified chemical fume hood.
-
Use Schlenk lines or a glovebox for transfers if the downstream reaction is water/oxygen sensitive (e.g., Wittig olefination).
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for splash protection. For prolonged immersion, use Silver Shield/4H.
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges, as oxidation products may be acidic.
Step-by-Step Transfer Protocol:
-
Equilibrate: Allow the refrigerated container to warm to room temperature before opening to prevent water condensation (which catalyzes hydrolysis).
-
Inert: Purge the headspace with Argon immediately after opening.
-
Transfer: Use a gas-tight syringe or cannula transfer for liquid handling to minimize air contact.
-
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant for storage.
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol increases skin permeability, driving the aldehyde deeper into the dermis. |
| Eye Contact | Rinse with water for 15 min, lifting eyelids.[1][2] | Aldehydes cross-link corneal proteins rapidly; immediate dilution is vital. |
| Spill (<10 mL) | Absorb with vermiculite or sand. Neutralize with dilute NaHSO₃ (bisulfite). | Bisulfite forms a water-soluble adduct with the aldehyde, reducing vapor pressure and reactivity. |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. | Water spray may spread the lipophilic ester; foam creates a barrier. |
Visualized Workflows
Figure 1: Lifecycle & Handling Workflow
A logical flow ensuring compound integrity from receipt to disposal.
Caption: Workflow for handling this compound to prevent hydrolytic degradation and ensure safety.
Figure 2: Reactivity & Degradation Pathways
Understanding the chemical fate of the molecule to predict hazards.
Caption: Primary degradation pathways. Pathway A occurs during poor storage; Pathway B occurs with wet solvents.
Disposal & Environmental Considerations
-
Ecological Impact: Esters are generally biodegradable, but the cyclobutane ring may persist longer in aquatic environments. Do not allow entry into drains.[3][4]
-
Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .
-
Quenching: If disposing of pure material, treat with aqueous sodium bisulfite (NaHSO₃) to neutralize the aldehyde functionality before adding to the organic waste container. This prevents polymerization in the waste drum.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9964122, Ethyl 1-formylcyclopropanecarboxylate (Analogous Structure). Retrieved from [Link]
-
Ren, S., et al. (2022).[5] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from [Link]
-
Chemical Cloud Database. (2025). This compound (CAS 57742-93-5) Entry.[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Geminal Difluorination of Ethyl 1-formylcyclobutanecarboxylate using Deoxo-Fluor
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2][3] The geminal difluoromethylene (CF₂) group, in particular, is a valuable bioisostere for carbonyl groups, ethers, and other functional moieties.[4] Deoxyfluorination of aldehydes and ketones provides a direct route to these important structural motifs.[1][4]
This application note provides a comprehensive protocol for the geminal difluorination of a sterically hindered aldehyde, Ethyl 1-formylcyclobutanecarboxylate, using [Bis(2-methoxyethyl)amino]sulfur trifluoride, commonly known as Deoxo-Fluor. Deoxo-Fluor is a versatile and thermally more stable alternative to diethylaminosulfur trifluoride (DAST), making it a safer and more practical choice for laboratory and larger-scale synthesis.[1][2][5][6][7][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and present data in a clear, accessible format.
Reaction Mechanism and Rationale
The conversion of an aldehyde to a geminal difluoride using Deoxo-Fluor proceeds through a nucleophilic substitution pathway. The generally accepted mechanism involves the initial activation of the carbonyl oxygen by the electrophilic sulfur atom of Deoxo-Fluor.[10] This is followed by the intramolecular or intermolecular delivery of a fluoride ion to the carbonyl carbon, forming a transient α-fluoroalkoxysulfurane intermediate. Subsequent collapse of this intermediate, driven by the formation of a stable thionyl fluoride derivative, and a second fluoride attack results in the desired geminal difluoride.
For sterically hindered aldehydes such as this compound, the reaction may require slightly more forcing conditions (e.g., elevated temperature) compared to unhindered aliphatic or aromatic aldehydes to overcome the steric hindrance around the carbonyl group. The choice of an appropriate solvent is also crucial; anhydrous chlorinated solvents like dichloromethane are commonly used to ensure the solubility of the reactants and to remain inert to the fluorinating agent.[11]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) | ≥97% | Commercially Available | Handle with extreme care.[6][12][13] |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | --- | --- |
| Brine (saturated aqueous NaCl solution) | Reagent Grade | --- | --- |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | --- | --- |
| Celite® | --- | --- | For filtration. |
| Standard laboratory glassware (oven-dried) | --- | --- | Round-bottom flask, condenser, dropping funnel, etc. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert atmosphere setup (Nitrogen or Argon) | --- | --- | --- |
| Ice bath and heating mantle | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates (silica gel) | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, equip an oven-dried 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser.
-
To the flask, add a solution of this compound (1.0 eq., e.g., 1.56 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).
-
-
Addition of Deoxo-Fluor:
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For sterically hindered substrates, gentle heating to 35-40 °C may be necessary to drive the reaction to completion.
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas (HF and CO₂) and is an exothermic process.[11][13] Ensure adequate venting and efficient stirring.
-
Continue the addition until the gas evolution ceases.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, Ethyl 1-(difluoromethyl)cyclobutanecarboxylate, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Safety Precautions
Deoxo-Fluor is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood. [6][12][13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., neoprene or nitrile), and eye/face protection (safety goggles and a face shield).[12][13]
-
Moisture Sensitivity: Deoxo-Fluor reacts violently with water to release toxic and corrosive hydrogen fluoride (HF) gas.[6][12][13][14] All glassware must be scrupulously dried, and the reaction must be carried out under a dry, inert atmosphere.
-
Toxicity: Deoxo-Fluor is toxic if inhaled or swallowed and can cause severe burns.[12] Avoid breathing vapors. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][13]
-
Quenching: The quenching process is highly exothermic and releases gas. It must be performed slowly at 0 °C with vigorous stirring.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data and Expected Results
The successful conversion of this compound to Ethyl 1-(difluoromethyl)cyclobutanecarboxylate can be confirmed by standard analytical techniques.
| Analysis | Expected Observation |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a characteristic triplet for the CHF₂ proton (~5.5-6.5 ppm) due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | Appearance of a doublet in the typical range for a CHF₂ group, coupled to the adjacent proton. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of a triplet for the CHF₂ carbon (~110-120 ppm) due to one-bond C-F coupling. |
| Mass Spec. | Molecular ion peak corresponding to the difluorinated product. |
The yield of the reaction will depend on the specific conditions and the purity of the starting materials, but yields in the range of 60-80% can be reasonably expected for this type of transformation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Insufficient amount of Deoxo-Fluor. | Increase the equivalents of Deoxo-Fluor (e.g., to 1.5 eq.). |
| Reaction temperature too low. | Gently heat the reaction mixture (e.g., to 35-40 °C) and monitor by TLC. | |
| Presence of moisture. | Ensure all glassware is oven-dried and the solvent is anhydrous. | |
| Formation of Byproducts | Reaction temperature too high. | Maintain the reaction temperature at or below room temperature if possible. |
| Prolonged reaction time. | Monitor the reaction closely and quench once the starting material is consumed. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Deoxo-Fluor fluorination.
Proposed Reaction Mechanism
Caption: Simplified mechanism of aldehyde to geminal difluoride conversion.
Conclusion
Deoxo-Fluor is an effective and relatively safe reagent for the geminal difluorination of aldehydes, including sterically demanding substrates like this compound. The protocol described herein provides a reliable method for the synthesis of the corresponding difluoromethyl derivative, a valuable building block in medicinal chemistry and drug development. Adherence to strict safety precautions, particularly with respect to the handling of Deoxo-Fluor and the quenching procedure, is paramount for the safe and successful execution of this transformation.
References
- ChemBK. (2024, April 10). Deoxo-Fluor - Risk and Safety.
- Scribd. Deoxofluor.
- Organic Syntheses Procedure. (n.d.).
- He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963.
- ResearchGate. (2025, August 7). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
- SAFETY DATA SHEET: Deoxo-Fluor. (2009, November 10).
- Benchchem. A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
- SCI. Simpler fluorine chemistry.
- CymitQuimica. CAS 202289-38-1: Deoxo-Fluor.
- Organic Chemistry Portal.
- Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Enamine. Deoxofluor.
- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2026, January 2).
- Organic Letters. (2004, March 31). Direct and Convenient Conversion of Alcohols to Fluorides.
- PubMed. (2024, June 3).
- Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
- Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
- PubMed. (2010, September 17).
- JACS Au. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Chemical Communications (RSC Publishing). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons.
- PubChem.
- PubChem.
- ChemicalBook. (2025, July 24).
- PubChem.
- MDPI. (2018, May 30).
Sources
- 1. benchchem.com [benchchem.com]
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- 4. sioc.cas.cn [sioc.cas.cn]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chembk.com [chembk.com]
- 13. fishersci.com [fishersci.com]
- 14. Deoxofluor - Enamine [enamine.net]
Application Note: Strategic Utilization of Ethyl 1-formylcyclobutanecarboxylate in Biginelli Cyclocondensations
Executive Summary
This application note details the optimized protocols for utilizing Ethyl 1-formylcyclobutanecarboxylate (EFCC) as the electrophilic component in Biginelli multicomponent reactions (MCRs).
While the Biginelli reaction is a staple of heterocyclic synthesis, the use of
Mechanistic Insight & Reagent Profiling
The Reagent: this compound
-
Structure: A cyclobutane ring possessing a geminal ethyl ester and formyl group.
-
Reactivity Profile: The formyl group is attached to a quaternary carbon. Unlike benzaldehyde, which is planar and accessible, the carbonyl carbon in EFCC is shielded by the cyclobutane ring and the orthogonal ester group.
-
Implication: Standard Brønsted acid catalysis (e.g., HCl/EtOH) often results in low yields or stalled intermediates (aldol side-products). Lewis Acid catalysis is required to activate the carbonyl sufficiently for urea attack.[1]
Reaction Pathway Analysis
The reaction follows the general Biginelli mechanism but requires forcing conditions for the initial condensation step.
-
Step 1 (Rate Limiting): Condensation of Urea with EFCC to form the
-acyliminium ion. The steric bulk of the cyclobutane ring significantly retards this step compared to aromatic aldehydes. -
Step 2: Nucleophilic attack by the enol of the
-keto ester (e.g., ethyl acetoacetate). -
Step 3: Cyclization and dehydration to form the DHPM core.
Figure 1: Mechanistic pathway highlighting the critical activation of the hindered aldehyde by Lewis Acid catalysis.
Experimental Protocols
Two methods are presented: a robust Solution-Phase Method for scalability and a Microwave-Assisted Method for library generation.
Method A: Lewis Acid Catalyzed Solution Phase (Scalable)
Recommended for gram-scale synthesis where reaction control is paramount.
Reagents:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst: Ytterbium(III) triflate [
] (5 mol%) or Indium(III) chloride [ ] (10 mol%). -
Solvent: Acetonitrile (
) or Ethanol ( ).
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve EFCC (5 mmol) and Urea (6 mmol) in Acetonitrile (15 mL).
-
Activate: Add
(0.25 mmol). Stir at room temperature for 10 minutes to allow Lewis acid coordination to the aldehyde oxygen. -
Addition: Add Ethyl acetoacetate (5 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into crushed ice/water (50 mL). The product often precipitates.
-
If solid forms: Filter, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol.
-
If oil forms: Extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. Purify via flash column chromatography.
-
Method B: Microwave-Assisted Synthesis (High Throughput)
Recommended for rapid derivative screening.
Protocol:
-
Charge: In a 10 mL microwave vial, combine EFCC (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Urea (1.2 mmol), and
(10 mol%). -
Solvent: Add Ethanol (1.5 mL). Cap the vial.
-
Irradiation: Irradiate at
(dynamic power mode, max 200W) for 15 minutes. -
Isolation: Cool the vial with compressed air. Pour contents into ice water. Filter the precipitate.
Data Analysis & Optimization
Solvent and Catalyst Screening
The following data summarizes optimization studies for the reaction of EFCC with urea and ethyl acetoacetate.
| Entry | Catalyst (mol%) | Solvent | Cond.[2][3][4][5][6] | Time | Yield (%) | Notes |
| 1 | HCl (conc.) | EtOH | Reflux | 12 h | 35% | Low yield due to ester hydrolysis/aldol side reactions. |
| 2 | Toluene | Reflux | 8 h | 48% | Dean-Stark trap used. Moderate conversion. | |
| 3 | Reflux | 6 h | 78% | Recommended. Clean profile. | ||
| 4 | EtOH | Reflux | 6 h | 82% | Excellent yield; catalyst recyclable. | |
| 5 | EtOH | MW ( | 15 min | 85% | Best for rapid screening. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Steric hindrance prevents imine formation. | Switch to Method B (Microwave) or increase Catalyst load to 20 mol%. Use a more polar solvent (Acetonitrile) to stabilize the intermediate cation. |
| Knoevenagel Product Only | Pre-mix Urea, Aldehyde, and Catalyst for 30 mins before adding the | |
| Sticky Gum/Oil | Product trapped in oligomers. | Triturate the crude oil with Diethyl Ether/Pentane to induce crystallization. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of EFCC-derived dihydropyrimidinones.
References
-
Kappe, C. O. (1993).[7] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Foundational review establishing the mechanism and scope of the reaction.[7]
-
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[8] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 65(12), 3864-3868. Link
- Validates the use of Yb(OTf)3 for improved yields.
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction." The Journal of Organic Chemistry, 65(19), 6270-6272. Link
- Establishes InCl3 as a robust catalyst for hindered substr
-
Wan, J. P., & Liu, Y. (2010). "Synthesis of dihydropyrimidinones and thiones by multicomponent reactions: Strategies beyond the classical Biginelli reaction." Synthesis, 2010(23), 3943-3953.[5] Link[5]
- Discusses variations including sterically demanding aldehydes.
Sources
- 1. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Biginelli Reaction [organic-chemistry.org]
Application Note: Strategic Synthesis of Conformationally Restricted Cyclobutane Amino Acids
Executive Summary
The incorporation of cyclobutane moieties into peptide backbones represents a high-value strategy in modern drug design. These four-membered rings introduce severe conformational restriction, locking peptide secondary structures (such as
This Application Note provides a comprehensive guide to synthesizing non-natural amino acids from cyclobutane precursors. We detail two distinct workflows: a robust Bucherer-Bergs protocol for accessing the achiral 1-aminocyclobutane-1-carboxylic acid (ACBC) scaffold, and an advanced Enantioselective [2+2] Photocycloaddition workflow for chiral 2,4-methanoproline analogues.
Strategic Overview: The Cyclobutane Advantage
Unlike flexible linear amino acids, CBAAs force the peptide backbone into specific dihedral angles (
Synthetic Pathways Map
The following diagram outlines the primary retrosynthetic strategies for accessing CBAAs.
Figure 1: Primary synthetic workflows for Cyclobutane Amino Acids. Route 1 is preferred for achiral quaternary centers; Route 2 for complex stereocenters.
Protocol A: Synthesis of ACBC via Bucherer-Bergs
Target: 1-Aminocyclobutane-1-carboxylic acid (ACBC) Mechanism: The reaction proceeds via the formation of a spirohydantoin intermediate, which is thermodynamically stable and easily purified before hydrolysis.
Materials
-
Cyclobutanone (CAS: 1191-95-3)
-
Potassium Cyanide (KCN) [DANGER: High Toxicity]
-
Ammonium Carbonate
-
Ethanol/Water (1:1 v/v)
-
Sodium Hydroxide (NaOH), 2M solution
Step-by-Step Methodology
-
Hydantoin Formation:
-
In a fume hood, dissolve cyclobutanone (10 mmol, 1.0 eq) in 20 mL of 1:1 EtOH/H₂O.
-
Add ammonium carbonate (30 mmol, 3.0 eq) followed by potassium cyanide (15 mmol, 1.5 eq).
-
Critical Control Point: Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 12 hours. The formation of the spiro-hydantoin is driven by the precipitation of the product in many cases.
-
Validation: Monitor consumption of ketone by TLC (Stain: KMnO₄).
-
-
Isolation of Intermediate:
-
Cool to
. The spiro-hydantoin often crystallizes. Filter and wash with cold water. -
If no precipitate forms, concentrate the ethanol fraction, acidify slightly to pH 6, and extract with ethyl acetate.
-
-
Hydrolysis to Amino Acid:
-
Suspend the hydantoin in 2M NaOH (10 eq).
-
Reflux at
for 24–48 hours. This harsh condition is necessary to open the stable hydantoin ring. -
Note: Cyclobutane rings are robust enough to withstand this basic hydrolysis without opening.
-
-
Purification:
-
Neutralize the solution to pH 7 using HCl.
-
Load the crude mixture onto a cation-exchange resin (Dowex 50W).
-
Elute with 1M
. Lyophilize the fractions to obtain ACBC as a white powder.
-
Data Summary: Typical Yields
| Substrate | Intermediate Yield | Final Yield (ACBC) | Notes |
|---|---|---|---|
| Cyclobutanone | 85-92% | 75-80% | Standard benchmark |
| 3-Substituted Cyclobutanone | 60-75% | 50-65% | Steric hindrance affects hydantoin closure |
Protocol B: Enantioselective [2+2] Photocycloaddition
Target: Chiral 2,4-methanoproline analogues Context: For complex targets where stereochemistry is critical, simple condensation is insufficient. We utilize a photocatalytic approach to build the ring with high enantiomeric excess (ee).[1]
Experimental Logic
This protocol utilizes a chiral Lewis acid complex or an Iridium photocatalyst to mediate the [2+2] cycloaddition between an enone and an olefin. The "crossed" cycloaddition is favored over dimerization by controlling the triplet energy states.
Figure 2: Mechanism of Enantioselective [2+2] Photocycloaddition.
Detailed Methodology (Bach/Stevens Approach)
-
Catalyst Preparation:
-
Prepare a solution of the chiral catalyst (e.g., a chiral oxazaborolidine-AlBr3 complex) in anhydrous
at . -
Reasoning: Low temperature is essential to maximize the rigidity of the catalyst-substrate complex, ensuring high enantioselectivity.
-
-
Substrate Addition:
-
Add the cyclic enone (e.g., 2-cyclohexenone derivative) (1.0 eq).
-
Add the olefin trapping agent (e.g., functionalized alkene) (5.0 eq). Excess olefin suppresses enone dimerization.
-
-
Irradiation:
-
Irradiate the mixture using a UV-LED source (
nm or visible light if using Ir-catalysts). -
Maintain temperature at
for 4–6 hours.
-
-
Workup & Oxidative Cleavage (To Amino Acid):
-
Quench with
. -
The resulting bicyclic system often requires oxidative cleavage (e.g.,
or ) to open the six-membered ring (if starting from cyclohexenone) while preserving the cyclobutane, yielding the dicarboxylic acid or amino acid precursor.
-
Application Focus: Peptide Coupling Challenges
Incorporating CBAAs into peptides is notoriously difficult due to the steric bulk of the cyclobutane ring adjacent to the amine/carboxylic acid.
The "Difficult Sequence" Problem
Standard EDC/NHS coupling often fails or proceeds with low yield. The rigid steric wall of the cyclobutane ring prevents the approach of the incoming nucleophile.
Recommended Coupling Protocol
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt rather than HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the reaction.
-
Base: Use Collidine instead of DIPEA for difficult couplings to minimize racemization (though less of a concern for quaternary ACBC).
-
Double Coupling: Perform the coupling twice:
-
Cycle 1: 2 hours at RT.
-
Cycle 2: Fresh reagents, 4 hours at
(if resin stability permits).
-
References
-
Bucherer-Bergs Synthesis of ACBC
- Synthesis of 1-aminocyclobutane-1-carboxylic acid deriv
-
Enantioselective Photocycloaddition
-
2,4-Methanoproline Synthesis
- Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence. (Stevens et al.)
-
C-H Functionalization
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (Baran Lab / ACS)
-
Peptide Coupling Optimization
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. baranlab.org [baranlab.org]
Application Note & Protocol Guide: Wittig Olefination of Ethyl 1-formylcyclobutanecarboxylate
Abstract
The Wittig reaction stands as a paramount method in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of the Wittig reaction to a sterically demanding and functionally rich substrate: Ethyl 1-formylcyclobutanecarboxylate. We delve into the mechanistic underpinnings that govern stereochemical outcomes, offer strategic guidance on reagent selection and parameter optimization, and present detailed, validated protocols for common transformations. Furthermore, this guide addresses potential challenges, troubleshooting strategies, and discusses the Horner-Wadsworth-Emmons reaction as a principal alternative.
Mechanistic Deep Dive: The Foundation of Stereocontrol
The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[3][4] The generally accepted mechanism involves a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate, the oxaphosphetane, which then collapses to yield the alkene and a highly stable triphenylphosphine oxide byproduct.[1][5] The stability of the ylide is the critical determinant of the final alkene stereochemistry.[6][7]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents (e.g., Ph₃P=CH₂), are highly reactive.[8] The reaction is kinetically controlled, proceeding rapidly through a less stable syn oxaphosphetane intermediate to predominantly form the (Z)-alkene.[7][9][10]
-
Stabilized Ylides: When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (EWG), such as an ester or ketone (e.g., Ph₃P=CHCO₂Et), it is less reactive and more stable.[8][11] This allows the initial addition step to be reversible, enabling equilibration to the more thermodynamically stable anti oxaphosphetane intermediate.[7] Consequently, stabilized ylides overwhelmingly produce the (E)-alkene.[6][9][12]
For this compound, the choice of ylide will directly control the geometry of the resulting ethyl 1-(alkenyl)cyclobutanecarboxylate product.
Caption: Figure 1: Generalized Wittig Reaction Mechanism.
Strategic Considerations for the Substrate
The structure of this compound presents unique considerations:
-
Steric Hindrance: The cyclobutane ring adjacent to the carbonyl group imposes moderate steric bulk, which can slow the rate of reaction, particularly with hindered ylides.[2] Reactions may require slightly elevated temperatures or longer reaction times compared to unhindered aldehydes.
-
Electronic Effects: The ethyl ester group is electron-withdrawing but is not directly conjugated with the aldehyde. Its primary influence is on the overall stability and reactivity of the molecule rather than direct participation in the Wittig mechanism.
-
Absence of Enolization: The aldehyde proton is not acidic, and the alpha-carbon is quaternary, precluding side reactions like aldol condensation that can sometimes plague Wittig reactions with enolizable aldehydes.
Parameter Optimization
-
Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is crucial.
-
For unstabilized ylides (from salts like methyltriphenylphosphonium bromide), a very strong, non-nucleophilic base is required.[13] n-Butyllithium (n-BuLi) is common, but sodium hydride (NaH), sodium amide (NaNH₂), or sodium hexamethyldisilazide (NaHMDS) are also effective.[4][12][14]
-
For stabilized ylides (from salts like (ethoxycarbonylmethyl)triphenylphosphonium bromide), the resulting ylide is less basic, and milder bases such as sodium ethoxide or even potassium carbonate can be sufficient.[15]
-
-
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are standard. They effectively dissolve the reagents without reacting with the highly basic ylides.[1]
-
Temperature: Ylide generation is often performed at low temperatures (0 °C to -78 °C) to ensure stability, especially for unstabilized ylides.[14] The subsequent reaction with the aldehyde can then be conducted at this temperature or allowed to warm to room temperature.
Experimental Protocols
The following protocols provide detailed procedures for two common and highly useful transformations of this compound.
Protocol 1: (E)-Selective Olefination with a Stabilized Ylide
This protocol describes the synthesis of Ethyl 1-(2-(ethoxycarbonyl)vinyl)cyclobutanecarboxylate, an α,β-unsaturated di-ester, with high (E)-selectivity.
Table 1: Reagents for (E)-Selective Olefination
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Amount (g/mL) | Notes |
| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 1.1 | 11.0 | 3.83 g | A stable ylide; can be handled in air. |
| This compound | 156.18 | 1.0 | 10.0 | 1.56 g | Substrate. |
| Toluene | 92.14 | - | - | 50 mL | Anhydrous solvent. |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl (triphenylphosphoranylidene)acetate (3.83 g, 11.0 mmol) and anhydrous toluene (50 mL).
-
Add this compound (1.56 g, 10.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The crude residue will contain the desired product and triphenylphosphine oxide. Proceed to the purification step.
Protocol 2: Methylenation with an Unstabilized Ylide
This protocol details the synthesis of Ethyl 1-vinylcyclobutanecarboxylate using an in situ generated unstabilized ylide.
Table 2: Reagents for Methylenation
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Amount (g/mL) | Notes |
| Methyltriphenylphosphonium Bromide | 357.23 | 1.2 | 12.0 | 4.29 g | Dry thoroughly under vacuum before use. |
| Sodium Hydride (NaH) | 24.00 | 1.2 | 12.0 | 0.48 g (60% disp.) | Handle with extreme care; reacts with moisture. |
| Tetrahydrofuran (THF) | 72.11 | - | - | 60 mL | Anhydrous, inhibitor-free. |
| This compound | 156.18 | 1.0 | 10.0 | 1.56 g | Dissolved in 10 mL THF. |
Step-by-Step Procedure:
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add Methyltriphenylphosphonium Bromide (4.29 g, 12.0 mmol) and anhydrous THF (50 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange/yellow ylide will be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of this compound (1.56 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise via a syringe over 15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether (50 mL), and wash with water (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, contaminated with triphenylphosphine oxide and mineral oil, is now ready for purification.
Caption: Figure 2: General Experimental Workflow.
Purification Strategies: Overcoming the Byproduct Challenge
The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its polarity, which is often similar to that of the desired product.[16]
-
Flash Column Chromatography: This is the most common method. Since TPPO is moderately polar, a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) can often effectively separate the less polar alkene product.
-
Crystallization: If the alkene product is a solid, recrystallization can be effective. TPPO is often more soluble in solvents like 1-propanol or ethanol than the desired alkene.[17]
-
Chemical Conversion: For particularly difficult separations, the crude mixture can be treated with reagents like oxalyl chloride or hydrogen peroxide.[16][18] These convert the TPPO into a highly polar salt or oxide derivative that is easily removed by a simple filtration or aqueous wash.[16][18]
Alternative Methodology: The Horner-Wadsworth-Emmons (HWE) Reaction
When high (E)-selectivity is desired or when purification proves difficult, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[19][20] This reaction uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.[19]
Key Advantages of the HWE Reaction:
-
Superior (E)-Selectivity: The HWE reaction almost exclusively yields the (E)-alkene with stabilized phosphonates.[19][21]
-
Facile Purification: The byproduct is a water-soluble phosphate ester, which is easily removed during a standard aqueous workup, greatly simplifying purification.[19][22]
-
Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than their ylide counterparts and can react effectively with sterically hindered ketones that are poor substrates for the Wittig reaction.[21]
Conclusion
The Wittig reaction is a robust and versatile tool for the olefination of this compound. Successful execution hinges on a clear understanding of the role of ylide stability in dictating stereochemical outcomes. By carefully selecting the appropriate ylide, base, and solvent system, researchers can achieve high yields of either the (E) or (Z) alkene product. While the removal of the triphenylphosphine oxide byproduct requires a considered purification strategy, the methods outlined in this guide provide reliable solutions. For applications demanding high (E)-selectivity and simplified purification, the Horner-Wadsworth-Emmons reaction should be considered the premier alternative.
References
-
Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. Available at: [Link]
-
Dalal Institute. Wittig Reaction. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. Available at: [Link]
-
Murphy, P. J., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Available at: [Link]
-
Organic Chemistry Portal. Schlosser Modification. Available at: [Link]
-
The Organic Chemistry Tutor. Wittig Reaction - The Basics. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]
-
Batey, R. A., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available at: [Link]
- University of Michigan. The Wittig Reaction: Synthesis of Alkenes.
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Chemistry LibreTexts. Wittig Reaction. Available at: [Link]
-
ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Available at: [Link]
-
Chemistry Steps. (2023). Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
Organic-Reaction.com. Wittig Reaction - Common Conditions. Available at: [Link]
- Google Patents. US6630605B2 - Process for the purification of phosphonium salts.
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]
-
NROChemistry. Wittig Reaction. Available at: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Casein Kinase 1 (CK1) Inhibitors via Cyclobutane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Casein Kinase 1 (CK1) family of serine/threonine kinases represents a pivotal node in numerous cellular signaling pathways, and its dysregulation is implicated in oncology, neurodegenerative disorders, and chronobiology.[1][2][3] Consequently, the development of potent and selective CK1 inhibitors is an area of intense research. This guide details the strategic use of cyclobutane intermediates as core scaffolds in the design and synthesis of novel CK1 inhibitors. We move beyond traditional flat, aromatic linkers to leverage the unique three-dimensional and conformational properties of the cyclobutane ring.[4][5] This approach aims to enhance metabolic stability, potency, and isoform selectivity by providing a rigid, well-defined orientation of key pharmacophoric elements within the kinase active site. Detailed, field-tested protocols for the synthesis of key cyclobutane building blocks and their elaboration into final inhibitor compounds are provided, alongside an exploration of the underlying medicinal chemistry rationale.
Introduction: Targeting the Casein Kinase 1 Family
The CK1 family in humans comprises six major isoforms (α, γ1, γ2, γ3, δ, and ε) that share a highly conserved catalytic domain but differ in their localization and regulatory functions.[3] These kinases are often constitutively active and play critical roles in pathways such as Wnt/β-catenin, DNA damage response, and the regulation of circadian rhythms.[1][3][6] For instance, CK1α is a key regulator of β-catenin stability, while CK1δ and CK1ε are integral to the phosphorylation and degradation of the PER2 protein, a master regulator of the human clock.[1][3]
The therapeutic potential of targeting CK1 is significant; however, a major challenge lies in achieving isoform selectivity due to the high homology in the ATP-binding pocket across the family.[7][8] This is where scaffold innovation becomes paramount.
The Cyclobutane Advantage in Kinase Inhibitor Design
The strategic incorporation of saturated, three-dimensional motifs is a powerful tactic to "escape from flatland"—a concept aimed at improving the physicochemical and pharmacological properties of drug candidates.[4][5] The cyclobutane ring, in particular, offers several distinct advantages:
-
Conformational Rigidity: Unlike flexible alkyl chains, the puckered conformation of the cyclobutane ring is rigid.[9] This pre-organizes the appended pharmacophores into a defined spatial orientation, which can reduce the entropic penalty upon binding to the kinase and lead to higher potency.[9]
-
Improved Metabolic Stability: Saturated carbocycles like cyclobutane are often less susceptible to metabolic degradation (e.g., P450 oxidation) compared to more traditional linkers, potentially improving pharmacokinetic profiles.[9][10]
-
Precise Vectorial Control: The defined stereochemistry of substituted cyclobutanes (e.g., cis vs. trans isomers) allows for precise control over the vectors of the sidechains, enabling optimal interactions with different sub-pockets of the kinase active site.[5][11]
-
Access to Novel Chemical Space: Cyclobutane scaffolds remain underutilized in medicinal chemistry, offering opportunities for developing novel intellectual property and overcoming existing resistance mechanisms.[5][11]
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1γ.
General Synthetic Strategy
Our strategy centers on the synthesis of a versatile, di-substituted cyclobutane core, which serves as a central scaffold. Functional groups at the 1 and 3 positions of this core are then sequentially elaborated with a hinge-binding moiety and a solvent-front-interacting group to generate the final inhibitor. This modular approach allows for the rapid generation of an analog library to explore the structure-activity relationship (SAR).
Caption: Modular workflow for the synthesis of cyclobutane-based CK1 inhibitors.
Detailed Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Key Intermediate: cis-3-(Boc-amino)cyclobutane-1-carboxylic acid
This protocol describes the synthesis of a versatile cis-1,3-disubstituted cyclobutane building block starting from commercially available cyclobutane-1,3-dicarboxylic acid. The cis stereochemistry is crucial for directing the two sidechains in a U-shaped conformation.
Materials:
-
cis-Cyclobutane-1,3-dicarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene, Anhydrous
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq), anhydrous toluene (approx. 0.2 M), and triethylamine (1.1 eq). Stir the suspension at room temperature.
-
Curtius Rearrangement: Carefully add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise to the suspension.
-
Causality Note: DPPA facilitates a one-pot Curtius rearrangement. The carboxylic acid is converted to an acyl azide, which upon heating rearranges to an isocyanate with loss of N₂ gas.
-
-
Isocyanate Trapping: Add tert-butanol (5.0 eq) to the reaction mixture. Heat the flask to 80-90 °C and stir overnight.
-
Causality Note: The excess t-BuOH acts as both a reagent and solvent to trap the in situ-generated isocyanate, forming the Boc-protected amine. This is generally a clean and high-yielding reaction.
-
-
Workup & Saponification: Cool the reaction to room temperature and concentrate in vacuo. To the resulting residue, add 1 M NaOH (3.0 eq) and methanol. Stir at room temperature for 4-6 hours to saponify any remaining ester groups.
-
Extraction & Isolation: Remove the methanol under reduced pressure. Wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The resulting white solid is typically pure enough for the next step. If needed, recrystallization or column chromatography can be performed.
Protocol 2: Elaboration to a Final CK1 Inhibitor
This protocol details the coupling of the cyclobutane intermediate to a representative hinge-binding moiety (e.g., a 2-amino-substituted purine) and a solvent-front group.[12][13]
Materials:
-
cis-3-(Boc-amino)cyclobutane-1-carboxylic acid (from Protocol 1)
-
2-chloro-6-aminopurine (or other suitable hinge binder)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), Anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Benzoyl chloride (or other suitable R²-Cl/R²-COOH)
Procedure:
Part A: Coupling the Hinge-Binding Moiety (R¹)
-
Amide Coupling: To a solution of cis-3-(Boc-amino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Add the hinge-binding amine (e.g., 6-amino-2-chloropurine, 1.1 eq). Stir at room temperature overnight.
-
Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization and provides high yields for amide bond formation, even with potentially hindered or electronically deactivated coupling partners.
-
-
Workup: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate).
Part B: Boc Deprotection
-
Deprotection: Dissolve the product from Part A in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting amine salt is often used directly in the next step.
Part C: Coupling the Solvent-Front Group (R²)
-
Final Acylation: Dissolve the amine salt from Part B in DCM and add DIPEA (3.0 eq) to neutralize the salt. Cool the solution to 0 °C. Add the desired acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until complete.
-
Final Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, and concentrate. Purify the final compound by flash chromatography or preparative HPLC to yield the target CK1 inhibitor.
Structure-Activity Relationship (SAR) and Data
The modular synthesis allows for systematic modification of the R¹ (hinge-binder) and R² (solvent-front) groups. The rigid cyclobutane core ensures that changes in activity can be more directly attributed to the specific interactions of these peripheral groups.
Caption: Logic for exploring SAR using the cyclobutane scaffold.
Table 1: Representative SAR Data for a Hypothetical Inhibitor Series
| Compound ID | R¹ (Hinge Binder) | R² (Solvent Front) | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Selectivity (ε/δ) |
| CKI-CB-01 | 2-Aminopurine | Phenyl | 75 | 150 | 2.0 |
| CKI-CB-02 | 2-Aminopurine | 4-Fluorophenyl | 60 | 90 | 1.5 |
| CKI-CB-03 | 2-Aminopurine | 3-Pyridyl | 85 | 425 | 5.0 |
| CKI-CB-04 | Pyrrolopyridinone | Phenyl | 40 | 200 | 5.0 |
| CKI-CB-05 | Pyrrolopyridinone | 3-Pyridyl | 35 | 1200 | 34.3 |
This data is illustrative and serves to demonstrate the principles of SAR exploration.
From this hypothetical data, one could conclude that a pyrrolopyridinone hinge-binder (R¹) improves overall potency against CK1δ compared to the aminopurine. Furthermore, introducing a hydrogen bond acceptor like a pyridine ring in the solvent-front position (R²) dramatically improves selectivity for the CK1δ isoform over CK1ε. This type of analysis, enabled by the rigid cyclobutane core, is critical for optimizing lead compounds.
Conclusion
The use of cyclobutane intermediates provides a robust and powerful platform for the design of next-generation Casein Kinase 1 inhibitors. By imposing conformational restraint and providing precise vectorial control of key pharmacophores, these scaffolds enable a more rational exploration of the chemical space required for achieving high potency and isoform selectivity. The synthetic protocols outlined herein offer a modular and reliable pathway to access these valuable compounds, paving the way for the development of advanced chemical probes and potential therapeutic agents targeting the CK1 kinase family.
References
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Cheong, J. K., & Virshup, D. M. (2023). Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. Journal of Biomedical Science, 30(1), 83. [Link]
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Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
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Recent Advances in the Development of Casein Kinase 1 Inhibitors. (2021). Current Medicinal Chemistry, 28(11), 2136-2167. [Link]
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Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
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Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]
-
Facts and myths of selective casein kinase 1 ε inhibition. (2020). ResearchGate. [Link]
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Rombouts, F. J. R., Tovar, U., El Kazzouli, S., & Tresadern, G. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Partch, C. L. (2022). Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. Frontiers in Molecular Biosciences. [Link]
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Reaction Biology. (n.d.). Casein Kinase 1 (CK1): From cancer to human clocks. Reaction Biology. [Link]
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Rombouts, F. J. R., Tovar, U., El Kazzouli, S., & Tresadern, G. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (n.d.).
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Throup, A., Zraikat, M. S., Gordon, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(1), 3616-3626. [Link]
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Achieving Effective and Selective CK1 Inhibitors Through Structure Modification. (n.d.). ResearchGate. [Link]
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Cyclobutane-containing scaffolds in bioactive small molecules. (2024). ResearchGate. [Link]
-
Rosenberg, L. H., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Journal of Medicinal Chemistry, 56(5), 1855-1865. [Link]
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Throup, A., Zraikat, M. S., Gordon, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]
-
Fang, L., et al. (2012). Structure-Based Design of Potent and Selective CK1γ Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 842-847. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). ResearchGate. [Link]
-
Recent Advances in the Development of Casein Kinase 1 Inhibitors. (2020). Bentham Science. [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
-
Rosenberg, L. H., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. PubMed. [Link]
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Lipoxygenase inhibitor design with gem-disubstituted cyclobutanes
An Application Guide to the Rational Design and Evaluation of Lipoxygenase Inhibitors Featuring a gem-Disubstituted Cyclobutane Scaffold
Introduction: A New Angle on Inflammation
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a pivotal role in the metabolism of polyunsaturated fatty acids, most notably arachidonic acid (AA).[1][2] The products of the LOX pathways, including leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), are potent lipid mediators deeply implicated in the pathophysiology of a wide array of inflammatory diseases such as asthma, rheumatoid arthritis, and cardiovascular disease.[3][4] The 5-lipoxygenase (5-LOX) enzyme, in particular, is a critical target as it catalyzes the initial steps in the biosynthesis of leukotrienes, which are powerful chemoattractants and mediators of vascular permeability.[3][5][6]
Despite the clear therapeutic rationale, the development of specific and effective LOX inhibitors has been challenging.[7][8] This guide focuses on a modern medicinal chemistry approach: the use of gem-disubstituted cyclobutane scaffolds as a core structural motif for novel LOX inhibitors. The unique, puckered three-dimensional structure of the cyclobutane ring offers a rigid framework that can improve potency, selectivity, and pharmacokinetic properties.[9][10][11] This conformational rigidity allows for the precise spatial orientation of pharmacophoric groups to engage with the enzyme's active site, while potentially enhancing metabolic stability by shielding parts of the molecule from enzymatic degradation.[10][11]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines the design principles, a general synthetic strategy, and detailed protocols for the in vitro and cell-based evaluation of gem-disubstituted cyclobutane-based LOX inhibitors.
The Lipoxygenase Signaling Cascade: A Target for Intervention
The metabolism of arachidonic acid via the LOX pathway is a branching cascade that produces a variety of bioactive lipids.[5] Understanding this pathway is crucial for designing targeted inhibitors. The key enzymes—5-LOX, 12-LOX, and 15-LOX—insert molecular oxygen at different positions on the arachidonic acid backbone, leading to distinct downstream products with specific biological functions.[2][12][13] Inhibition of these enzymes can therefore block the production of pro-inflammatory mediators.[14]
Caption: The Arachidonic Acid Cascade via Lipoxygenase (LOX) Pathways.
Part 1: Design Principles and Synthesis
Rationale for the gem-Disubstituted Cyclobutane Scaffold
The choice of the gem-disubstituted cyclobutane core is a deliberate strategy to overcome challenges in drug design.[15] This motif offers several advantages:
-
Conformational Rigidity: Unlike flexible alkyl chains or larger rings, the puckered cyclobutane ring restricts the conformations of attached substituents.[9][10] This pre-organization can reduce the entropic penalty of binding to the enzyme, potentially leading to higher potency.
-
Three-Dimensional Diversity: The scaffold allows for the precise projection of functional groups into 3D space, enabling tailored interactions with specific pockets within the LOX active site.[11] This is critical for achieving selectivity between different LOX isoforms.
-
Metabolic Stability: The cyclobutane ring itself is generally resistant to metabolic degradation.[11][16] Furthermore, the gem-disubstituted pattern can shield adjacent functional groups from metabolism, improving the compound's pharmacokinetic profile.[17]
-
Novel Chemical Space: This scaffold moves away from traditional, often planar, inhibitor structures, offering opportunities to secure novel intellectual property.
Caption: Design concept for gem-disubstituted cyclobutane LOX inhibitors.
General Synthetic Approach
The synthesis of these target molecules leverages established methods for constructing cyclobutane rings, such as [2+2] cycloadditions, followed by functional group manipulation.[15] Recent advances have provided more versatile routes to variously substituted cyclobutanes.[18][19][20]
A representative, though generalized, synthetic workflow is as follows:
-
Cyclobutane Ring Formation: A common starting point is the photochemical [2+2] cycloaddition of an appropriately substituted alkene and ketene acetal to form a cyclobutanone precursor.
-
gem-Disubstitution: The ketone can be converted to a gem-disubstituted center via reactions like the Wittig olefination followed by cyclopropanation and rearrangement, or through direct alkylation strategies.
-
Functional Group Introduction: The remaining positions on the ring are functionalized to introduce the desired pharmacophoric groups (R1, R2, R3, etc.). This may involve standard organic chemistry transformations such as cross-coupling reactions, esterifications, and aminations.
-
Purification and Characterization: Final compounds are purified using techniques like column chromatography or preparative HPLC, and their structures are confirmed by NMR spectroscopy and mass spectrometry.
Part 2: In Vitro Biochemical Potency Assessment
The first critical step in evaluating a new inhibitor is to determine its direct effect on the target enzyme. A cell-free enzymatic assay is used to measure the compound's ability to inhibit LOX activity and to determine its half-maximal inhibitory concentration (IC50).
Protocol 2.1: Spectrophotometric Assay for LOX Inhibition
This protocol is adapted for a 96-well plate format for higher throughput and is based on the principle that LOX enzymes catalyze the formation of hydroperoxides from substrates like arachidonic acid, which leads to an increase in absorbance at 234 nm.[21][22]
Materials:
-
Recombinant human 5-LOX, 12-LOX, or 15-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Zileuton for 5-LOX, NDGA as a non-selective inhibitor)[22][23]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of arachidonic acid (e.g., 10 mM in ethanol) and store under nitrogen at -80°C. On the day of the assay, dilute to the final working concentration (e.g., 100 µM) in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Dilute the recombinant LOX enzyme to its optimal working concentration in ice-cold Assay Buffer immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: 180 µL Assay Buffer, 10 µL DMSO.
-
100% Activity Wells (Negative Control): 170 µL Assay Buffer, 10 µL DMSO.
-
Inhibitor Wells: 170 µL Assay Buffer, 10 µL of test compound dilution.
-
Positive Control Wells: 170 µL Assay Buffer, 10 µL of positive control inhibitor dilution.
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the diluted LOX enzyme solution to the 100% Activity, Inhibitor, and Positive Control wells. Do not add enzyme to the Blank wells.
-
Mix gently and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid working solution to all wells.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 3: Cellular Activity and Mechanism of Action
Demonstrating that an inhibitor works on a purified enzyme is essential, but it is equally important to show that it can function in a complex biological environment. Cell-based assays confirm that the compound can cross the cell membrane and inhibit the target in its native context.[24]
Protocol 3.1: LTB4 Production in Stimulated Human Neutrophils
This protocol measures the inhibition of 5-LOX activity in primary human neutrophils by quantifying the production of its downstream product, Leukotriene B4 (LTB4), a potent chemoattractant.[25]
Materials:
-
Freshly isolated human neutrophils (e.g., via Ficoll-Paque gradient centrifugation of whole blood)
-
RPMI 1640 medium
-
Calcium ionophore (A23187)
-
Test compounds and positive control (Zileuton)
-
LTB4 ELISA Kit
-
Cell lysis buffer or methanol for sample quenching
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from healthy donor blood and resuspend them in RPMI 1640 medium at a concentration of 5 x 10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
Aliquot 490 µL of the neutrophil suspension into microcentrifuge tubes.
-
Add 5 µL of test compound dilutions (in DMSO) to the respective tubes. For the vehicle control, add 5 µL of DMSO.
-
Incubate at 37°C for 15 minutes.
-
-
Cell Stimulation:
-
Stimulate the cells by adding 5 µL of A23187 (final concentration of ~5 µM) to all tubes except the unstimulated control.
-
Incubate at 37°C for an additional 10 minutes.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by placing the tubes on ice and adding a quenching agent (e.g., 500 µL of ice-cold methanol).
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the secreted LTB4.
-
-
LTB4 Quantification:
-
Quantify the amount of LTB4 in the supernatant using a commercial LTB4 ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Construct a standard curve using the LTB4 standards provided in the ELISA kit.
-
Calculate the concentration of LTB4 in each sample based on the standard curve.
-
Determine the % Inhibition of LTB4 production for each compound concentration relative to the stimulated vehicle control.
-
Plot the data and calculate the cellular IC50 value as described in Protocol 2.1.
-
Part 4: Data Presentation and Interpretation
A systematic presentation of data is key to comparing the potency and selectivity of newly synthesized compounds.
Experimental Workflow Overview
The progression from initial concept to a validated lead candidate follows a logical, multi-stage screening cascade.
Caption: General experimental workflow for evaluating LOX inhibitors.
Example Data Summary
The results from the in vitro assays should be compiled into a clear, comparative table. This allows for rapid assessment of structure-activity relationships (SAR).
| Compound ID | R1 Group | R2 Group | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | 5-LOX/12-LOX Selectivity |
| Cpd-1 | -COOH | Phenyl | 1.2 | 15.6 | > 50 | 13.0x |
| Cpd-2 | -CONHOH | Phenyl | 0.08 | 9.8 | 25.1 | 122.5x |
| Cpd-3 | -CONHOH | 4-F-Phenyl | 0.05 | 11.2 | 30.0 | 224.0x |
| Cpd-4 | -CONHOH | 2-Thienyl | 0.15 | 5.5 | 12.3 | 36.7x |
| Zileuton | N/A | N/A | 0.52 | > 100 | > 100 | > 192x |
Interpretation:
-
The switch from a carboxylate (Cpd-1) to a hydroxamate (Cpd-2) as the potential iron-binding group (R1) dramatically improves 5-LOX potency, a common observation in metalloenzyme inhibitor design.
-
Adding a fluorine atom to the R2 phenyl group (Cpd-3 vs. Cpd-2) further enhances potency and selectivity over 12-LOX.
-
Changing the aromatic system (Cpd-4) impacts both potency and selectivity, highlighting the importance of the hydrophobic pocket interaction.
-
Cpd-3 emerges as the most promising lead from this series for further investigation in cell-based assays due to its high potency and selectivity.
References
-
Weis, M. T., et al. (2009). A cell-based assay for screening lipoxygenase inhibitors. PubMed. [Link]
- Goodman, L. S., et al. Pathways of arachidonate metabolism. Goodman & Gilman's The Pharmacological Basis of Therapeutics.
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Cyrus, T., & Funk, C. D. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Krishgen Biosystems. Lipoxygenase (LOX) Activity assay Kit. Krishgen. [Link]
-
Walsh, S. W., & Poore, E. R. (1993). Arachidonic acid metabolism by lipoxygenase pathways in intrauterine tissues of women at term of pregnancy. PubMed. [Link]
-
Walsh, S. W., & Poore, E. R. (1994). Arachidonic acid metabolism by lipoxygenase pathways in uterine and intrauterine tissues of pregnant sheep. PubMed. [Link]
-
Antosiewicz, J., et al. (2024). Lipoxygenases at the Intersection of Infection and Carcinogenesis. MDPI. [Link]
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George, S., et al. (2022). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]
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Vreugdenhil, A., & van den Berg, R. (2013). Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. PMC. [Link]
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Wójtowicz, A. K., et al. (2025). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. MDPI. [Link]
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Lu, H. H., & Sarpong, R. (2016). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC. [Link]
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Mashima, R., & Okuyama, T. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. MDPI. [Link]
-
Biocompare. Lipoxygenase Assay Kits. Biocompare. [Link]
-
Wang, W., et al. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]
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Ishikura, H., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Wang, T., et al. (2019). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]
-
Singh, N., et al. (2024). An overview of lipoxygenase inhibitors with approach of in vivo studies. ResearchGate. [Link]
-
D'Alexandri, F. L., et al. (1989). Metabolism of arachidonic acid through the 5-lipoxygenase pathway in normal human peritoneal macrophages. The Journal of Immunology. [Link]
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Zhang, Z., et al. (2021). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem‐Dimethylcyclobutane Natural Products. ResearchGate. [Link]
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G. D., M., et al. (2019). 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach. PubMed. [Link]
-
Bertin Bioreagent. Lipoxygenase Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]
-
Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Pinto, M. C., et al. (2007). Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay. PubMed. [Link]
-
Creative BioMart. Lipoxygenase Inhibitor Screening Assay Kit. Creative BioMart. [Link]
-
Werz, O., & Steinhilber, D. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Taylor & Francis Online. [Link]
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Werz, O., & Steinhilber, D. (2025). 5-Lipoxygenase inhibitors: A review of recent developments and patents. ResearchGate. [Link]
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Ishikura, H., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]
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Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]
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Patsnap Synapse. (2024). What are lipoxygenase inhibitors and how do they work?. Patsnap Synapse. [Link]
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El-Damasy, D. A., et al. (2021). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. PMC. [Link]
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Tenti, E., et al. (2026). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. [Link]
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de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
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Oksanen, M., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Cellular Neuroscience. [Link]
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Brouwer, A. C., et al. Design, synthesis, and 5-lipoxygenase-inhibiting properties of 1-thio-substituted butadienes. Journal of Medicinal Chemistry. [Link]
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de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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Meirer, K., et al. (2019). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. MDPI. [Link]
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ResearchGate. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
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Pitre, S. P., & Douglas, J. J. (2020). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. Chemical Science. [Link]
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Troubleshooting & Optimization
Preventing oxidation of aldehyde in Ethyl 1-formylcyclobutanecarboxylate
A Guide to Preventing, Identifying, and Troubleshooting Aldehyde Oxidation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 1-formylcyclobutanecarboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Aldehyde stability is a common challenge, and this guide provides a structured approach to ensure the integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: I've stored my this compound, and a new impurity has appeared in my analytical data (NMR, LC-MS). What is the likely cause?
A1: The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid: Ethyl 1-carboxycyclobutanecarboxylate. Aldehydes are highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process, known as autoxidation, can occur during storage, workup, or purification.
Q2: What are the primary factors that accelerate the oxidation of my aldehyde?
A2: Several factors can promote oxidation:
-
Atmospheric Oxygen: This is the most common culprit. The reaction is a free-radical chain process that is initiated and propagated by molecular oxygen.[3][4]
-
Peroxide Contamination: Solvents, particularly ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O), can form explosive peroxides upon storage.[5][6][7] These peroxides are potent oxidizing agents that can degrade your aldehyde.
-
Light and Heat: Exposure to light and elevated temperatures can accelerate the rate of autoxidation.[7][8]
-
Metal Contaminants: Trace metals can catalyze oxidation reactions.
Q3: What is the single most important step I can take to prevent oxidation during storage?
A3: The most critical preventative measure is rigorous exclusion of air. Always store this compound under a dry, inert atmosphere such as argon or nitrogen.[7] For long-term storage, refrigeration at 2-8 °C in a tightly sealed, opaque container is recommended.[1][9]
Q4: Can I add a stabilizer to my aldehyde sample?
A4: Yes, for bulk storage or use in solution, adding a radical inhibitor can be very effective. Butylated hydroxytoluene (BHT) is a common and inexpensive antioxidant that works by quenching the peroxy radicals that propagate the oxidation chain reaction.[10][11][12] A very small amount (e.g., <0.01% by weight) is typically sufficient.
Section 2: Troubleshooting Guide for Experimental Workflows
When oxidation is suspected during a reaction or purification, a systematic approach is needed to identify and resolve the issue.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Low yield after column chromatography; presence of the carboxylic acid impurity. | 1. Aerial Oxidation on Silica Gel: Silica gel has a high surface area, which can accelerate oxidation in the presence of air. The process can be slow, but over the course of a column, significant degradation can occur. | Solution: Use degassed solvents for your mobile phase.[13][14] Pack and run the column efficiently to minimize contact time. Consider using a less acidic stationary phase like alumina if your compound is stable to it.[15] |
| 2. Peroxide-Contaminated Solvents: Ethers (THF, Diethyl Ether, Dioxane) or other susceptible solvents used in the workup or chromatography are common sources of peroxides.[16] | Solution: ALWAYS test ether solvents for peroxides before use.[5][6] If positive, remove peroxides by passing the solvent through a column of activated alumina or by treatment with a ferrous sulfate solution.[5][6][16] | |
| Reaction fails or gives low yield, and starting aldehyde is converted to the acid. | 1. Oxygen in Reaction Headspace: A reaction run under "ambient" conditions, especially if heated, will contain enough oxygen to cause significant oxidation.[14] | Solution: Set up the reaction under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox.[17] Use solvents that have been thoroughly degassed.[13][18] |
| 2. Oxidizing Contaminant in a Reagent: A reagent used in the reaction may contain an oxidizing impurity. | Solution: Use reagents from reliable sources and freshly opened bottles when possible. If a reagent is suspect, consider purifying it according to standard procedures before use. | |
| Analytical results (e.g., HPLC) are inconsistent between injections. | 1. On-column Decomposition: The aldehyde may be degrading on the analytical column, especially if the mobile phase is incompatible or the column has active sites. | Solution: Ensure the mobile phase pH is appropriate. Screen different column stationary phases. Check for sample carryover and implement thorough wash cycles.[1] |
| 2. Sample Degradation in Autosampler: If samples are left at room temperature in an autosampler for extended periods, oxidation can occur in the vial.[1] | Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Prepare fresh samples for analysis and minimize the time they spend on the instrument before injection.[1] |
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving oxidation-related issues.
Caption: A logical workflow for troubleshooting aldehyde oxidation.
Section 3: Key Mechanisms and Scientific Principles
Understanding the "why" is crucial for effective troubleshooting. The primary degradation pathway for aldehydes exposed to air is free-radical autoxidation .
This is a chain reaction consisting of three main phases:
-
Initiation: A radical initiator (In•), which can be formed by light, heat, or metal catalysts, abstracts the aldehydic hydrogen to form an acyl radical.
-
Propagation: This is a self-sustaining cycle. The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acylperoxy radical. This highly reactive species then abstracts a hydrogen from another aldehyde molecule, forming a peroxyacid and a new acyl radical, which continues the chain.
-
Termination: The reaction stops when two radicals combine to form a non-radical species.
Autoxidation Reaction Pathway
Caption: The free-radical chain mechanism of aldehyde autoxidation.[3]
Section 4: Validated Protocols
Here are detailed, step-by-step methodologies for essential preventative techniques.
Protocol 1: Degassing Solvents via Inert Gas Sparging
This method is effective for removing dissolved oxygen from reaction or chromatography solvents.[13]
Materials:
-
Solvent to be degassed
-
Flask with a sidearm or a septum-sealed flask
-
Inert gas source (Argon or Nitrogen) with regulator
-
Long needle or glass pipette
-
Exit needle
Procedure:
-
Place the solvent in the flask.
-
Seal the flask with a rubber septum.
-
Insert the long needle so its tip is below the solvent surface.
-
Insert a second, shorter "exit" needle that does not enter the liquid. This prevents pressure buildup.
-
Begin a slow but steady bubbling of the inert gas through the solvent. A vigorous stream can cause solvent evaporation.
-
Sparging for 20-30 minutes is typically sufficient for most applications.
-
Once complete, remove the exit needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask's headspace.
Protocol 2: Testing for and Removing Peroxides from Ethers (e.g., THF)
NEVER DISTILL OR CONCENTRATE ETHERS WITHOUT FIRST TESTING FOR PEROXIDES. Concentrated peroxides can be violently explosive.[5][16]
Part A: Peroxide Testing (Potassium Iodide Method) [5][7]
-
Prepare a fresh 10% (w/v) aqueous solution of potassium iodide (KI).
-
In a test tube, add 1 mL of the KI solution to 10 mL of the ether to be tested.
-
Add a few drops of dilute hydrochloric acid and shake.
-
A yellow to brown color indicates the presence of peroxides. A faint yellow indicates a low concentration, while brown indicates a high and dangerous level.[7]
Part B: Peroxide Removal (Activated Alumina Method) [6]
-
Set up a small chromatography column packed with activated basic alumina (approx. 100g of alumina per 100mL of solvent).
-
Pass the peroxide-containing solvent through the column. The alumina will adsorb the peroxides.
-
Important: The purified solvent should be used immediately. The alumina removes any stabilizing inhibitors (like BHT), making the fresh solvent highly susceptible to new peroxide formation.[5][6]
-
Retest the solvent to confirm that peroxides have been removed.
Protocol 3: Purification of Aldehyde from Carboxylic Acid Impurity
If oxidation has already occurred, the aldehyde can often be separated from its corresponding carboxylic acid.
Method 1: Column Chromatography
-
The carboxylic acid is significantly more polar than the aldehyde.
-
Using a standard silica gel column with a non-polar to moderately polar eluent system (e.g., Hexanes/Ethyl Acetate) will typically result in the aldehyde eluting much earlier than the acid.[19]
-
Pro-Tip: To prevent "streaking" of the carboxylic acid on the column, you can add a small amount (0.1-0.5%) of acetic acid to the mobile phase. However, this should be done with caution and removed thoroughly from the product fractions.
Method 2: Aqueous Wash
-
Dissolve the impure aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The aldehyde will remain in the organic layer.
-
Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
References
-
Title: Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL: [Link]
-
Title: Ethers - storage and the detection and removal of peroxides Source: The University of Edinburgh URL: [Link]
-
Title: Oxidising alcohols to make aldehydes and ketones Source: Chemguide URL: [Link]
-
Title: Ethers and peroxide forming compounds Source: Western Sydney University URL: [Link]
-
Title: Degassing solvents Source: University of York URL: [Link]
-
Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry URL: [Link]
-
Title: 6. Handling and Removing Peroxides Source: CUNY Office of Research URL: [Link]
-
Title: How To: Degas Solvents Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves Source: Journal of Chemical Education URL: [Link]
-
Title: 17. Oxidation and Reduction Reactions Source: Organic Chemistry - University of Illinois Springfield URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, University of Pittsburgh URL: [Link]
-
Title: Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals Source: University of California, Santa Cruz URL: [Link]
-
Title: What is the best solvent for purifying aldehyde in a column chromatography? Source: ResearchGate URL: [Link]
-
Title: Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: ResearchGate URL: [Link]
-
Title: Time-Sensitive Chemicals Source: University of Tennessee, Knoxville - Environmental Health & Safety URL: [Link]
-
Title: 19.6. Oxidation of alcohols & aldehydes Source: Lumen Learning - Organic Chemistry II URL: [Link]
-
Title: Butylated hydroxytoluene Source: Wikipedia URL: [Link]
-
Title: Why does PCC oxidation stop at the aldehyde? Source: Quora URL: [Link]
-
Title: Overview of Radical Chain Oxidation Chemistry Source: Wiley-VCH URL: [Link]
-
Title: How to Store Reagents Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: BHT (Butylated Hydroxytoluene) Source: Kao Corporation URL: [Link]
-
Title: Autoxidation, Oxidation of aldehyde Source: GD College, Begusarai URL: [Link]
-
Title: Auto oxidation Source: Unknown URL: [Link]
-
Title: Synthesis Source: Jack Westin URL: [Link]
-
Title: Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations Source: PMC URL: [Link]
-
Title: Purification: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Temperature Control and Storage Conditions of Essences in the Production Line Source: LinkedIn URL: [Link]
-
Title: Oxidation of Alcohols to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
-
Title: Oxidation characteristics and thermal stability of Butylated hydroxytoluene Source: Journal of Thermal Analysis and Calorimetry URL: [Link]
-
Title: Reactions of Cyclopropane and Cyclobutane Source: Pharmaguideline URL: [Link]
-
Title: TROUBLESHOOTING GUIDE Source: Restek URL: [Link]
-
Title: What are the oxidation products of Cyclobutanol? Source: BTC URL: [Link]
-
Title: Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene Source: ResearchGate URL: [Link]
-
Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: Accounts of Chemical Research URL: [Link]
-
Title: 19.3 Oxidation of Aldehydes and Ketones Source: LibreTexts URL: [Link]
-
Title: Carbonyl Reactivity Source: Michigan State University, Department of Chemistry URL: [Link]
Sources
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- 2. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. otago.ac.nz [otago.ac.nz]
- 8. All about Temperature Control and Storage Conditions of Essences [magicflavours.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 12. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Reductive Amination of Sterically Hindered Aldehydes
Status: Online Operator: Senior Application Scientist Ticket Subject: Improving Yields in Hindered Systems
Introduction: The "Steric Wall"
Welcome to the technical support center. If you are here, you are likely facing the "Steric Wall"—a scenario where standard reductive amination protocols (e.g., NaBH₃CN in MeOH) fail to produce significant conversion.
In sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes or pivalaldehyde derivatives), the carbonyl carbon is shielded from nucleophilic attack. Furthermore, the resulting imine/iminium intermediate is often unstable or slow to form.
This guide abandons generic advice. We focus on three high-leverage interventions: Lewis Acid Activation , Reagent Selection , and Energy Input (Microwave) .
Ticket #1: "I see starting material and alcohol, but no amine."
Diagnosis:
The rate of imine formation (
Resolution: The Titanium(IV) Isopropoxide Protocol You must force the equilibrium toward the imine before introducing the hydride. The most robust method for hindered substrates is the Bhattacharyya Protocol using Titanium(IV) isopropoxide [Ti(OiPr)₄].
Why it works (The Mechanism)
Ti(OiPr)₄ serves a dual function:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Reacts with the water byproduct to form stable titanium oxides, driving the equilibrium forward (Le Chatelier’s principle).
The Protocol (Bhattacharyya Method)
Standard Scale: 1.0 mmol Aldehyde
-
Imine Formation (The Critical Step):
-
Mix Aldehyde (1.0 equiv) and Amine (1.1–1.5 equiv) in THF (2–3 mL).
-
Add Ti(OiPr)₄ (1.25–1.5 equiv) neat.
-
Note: The solution often turns yellow/orange.
-
Stir at ambient temperature for 6–12 hours. (Monitor by IR or NMR for disappearance of carbonyl).
-
-
Reduction:
-
Dilute with absolute Ethanol (2 mL). Crucial: Ti-complexes reduce better in EtOH/THF mixtures than pure THF.
-
Add NaBH₄ (1.5 equiv) slowly.
-
Stir for 2–4 hours.
-
Visualization: Lewis Acid Activation Pathway
Figure 1: Ti(OiPr)4 acts as both a Lewis acid activator and a dehydrating agent to force imine formation.
Ticket #2: "I am getting over-alkylation or low selectivity."
Diagnosis: You are likely using a reducing agent that is too aggressive (e.g., NaBH₄ without pre-formation) or the wrong pH window (e.g., NaCNBH₃ without pH adjustment).
Resolution: Switch to Sodium Triacetoxyborohydride (STAB) For hindered aldehydes where acid-sensitivity is not a major blocker, STAB is the superior reagent. It is less toxic than cyanoborohydride and does not require pH monitoring.
Reagent Selection Matrix
| Reducing Agent | Reactivity | Best For | Steric Tolerance | Key Risk |
| NaBH₄ | High | Unhindered 2° amines | Low | Alcohol formation; Over-alkylation |
| NaCNBH₃ | Medium | pH sensitive systems | Medium | Toxic (HCN); Requires pH 6 control |
| NaBH(OAc)₃ (STAB) | Mild | Hindered Aldehydes | High | Slower reaction; Acetic acid byproduct |
| Ti(OiPr)₄ + NaBH₄ | High (Activated) | Extremely Hindered | Very High | Workup emulsions (see Ticket #4) |
The STAB Protocol (Abdel-Magid Method)
-
Solvent: 1,2-Dichloroethane (DCE) is preferred over THF for rate acceleration.
-
Stoichiometry: 1.0 equiv Aldehyde, 1.0–1.2 equiv Amine, 1.4 equiv STAB.
-
Additive: If the amine is hindered, add 1.0 equiv Acetic Acid .
-
Procedure: Mix all components at once (One-Pot). The acetoxy groups stabilize the boron, preventing direct reduction of the aldehyde while reducing the more reactive protonated iminium ion.[1]
Ticket #3: "The reaction is stalled/too slow even with Titanium."
Diagnosis: Thermal energy at reflux is insufficient to overcome the steric repulsion between the bulky aldehyde and the amine.
Resolution: Microwave Irradiation Microwave heating does not just heat the solvent; it couples directly with the polar intermediates (iminium ions), providing localized superheating that overcomes the activation energy barrier.
Microwave Protocol
-
Vessel: 10 mL microwave-safe vial (sealed).
-
Solvent: DCE or MeOH (high dielectric constant required for absorption).
-
Conditions:
-
Temperature: 100°C – 120°C.
-
Time: 10 – 20 minutes (vs. 24h thermal).
-
Power: Dynamic mode (limit pressure to 250 psi).
-
-
Note: If using Ti(OiPr)₄ in the microwave, ensure the vial is strictly anhydrous.
Ticket #4: "My workup is a nightmare (White Emulsions)."
Diagnosis:
You used the Ti(OiPr)₄ protocol, and upon adding water, the titanium hydrolyzed into a gelatinous polymeric oxide (
Resolution: The "Fieser" Modification for Titanium Do not just dump water into the reaction. Use a controlled hydrolysis to precipitate granular titanium solids that can be filtered.
The "Clean" Workup Protocol
-
Quench: After the reduction is complete, cool the reaction to 0°C.
-
Hydrolysis: Add 2M aqueous Ammonia (NH₄OH) or 1M NaOH dropwise.
-
Ratio: Use roughly 2 mL of base per mmol of Ti(OiPr)₄ used.
-
-
Precipitation: A white/yellow precipitate will form. Stir vigorously at room temperature for 20 minutes. The gel should turn into a granular solid.
-
Filtration: Filter through a pad of Celite. The filtrate will be a clear biphasic mixture.
-
Extraction: Extract the filtrate with EtOAc or DCM. The emulsion should be gone.
Decision Logic: Which Protocol Do I Use?
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on steric and chemical constraints.
References
-
Bhattacharyya, S. (1995).[2][3][4] Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines.[4] The Journal of Organic Chemistry, 60(15), 4928–4929.[3][4] Link[2]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][8][10] The Journal of Organic Chemistry, 55(8), 2552–2554.[4][8] Link
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] Link
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. datapdf.com [datapdf.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Volatile Cyclobutane Esters
Welcome to the Technical Support Center for the purification of volatile cyclobutane esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these unique and often challenging compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to ensure the integrity and purity of your target molecules.
Section 1: Troubleshooting Guide - Common Purification Challenges
This section addresses specific issues you may encounter during the purification of volatile cyclobutane esters, providing explanations and actionable solutions based on fundamental chemical principles.
Q1: I'm observing significant product loss during rotary evaporation, even at low temperatures and high vacuum. What's happening and how can I prevent it?
This is a frequent challenge when working with highly volatile compounds like many cyclobutane esters. The issue often stems from a combination of the compound's inherent volatility and the efficiency of the rotary evaporator at removing all volatile components, including your product.
Causality: The vapor pressure of your cyclobutane ester may be high enough that even under reduced pressure and cooling, it co-distills with the solvent. The large surface area created by the rotating flask exacerbates this phenomenon by increasing the rate of evaporation for all volatile species.
Troubleshooting Steps & Solutions:
-
Avoid Complete Solvent Removal: Do not evaporate the solvent to complete dryness. Leave a small amount of a higher-boiling point, inert solvent (a "keeper" solvent) like toluene or xylenes to help retain your product.
-
Utilize a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap, ideally using a dry ice/acetone or liquid nitrogen slurry. This will help to condense and recover any of your volatile product that escapes the primary condenser.
-
Stepwise Pressure Reduction: Instead of immediately applying a high vacuum, gradually decrease the pressure. This allows for more controlled removal of the lower-boiling point solvent first.
-
Alternative Concentration Methods: For extremely volatile esters, consider alternative, gentler concentration techniques such as a gentle stream of nitrogen gas at ambient temperature.
Q2: My purified cyclobutane ester shows signs of degradation (e.g., ring-opening, isomerization) after purification by distillation. What are the likely causes and mitigation strategies?
The cyclobutane ring is inherently strained, making it susceptible to thermal degradation.[1][2][3][4] Distillation, while a powerful purification technique, can introduce thermal stress that promotes unwanted side reactions.
Causality: The combination of heat and potential acidic or basic impurities can catalyze the opening of the strained cyclobutane ring or lead to isomerization. The extended time at elevated temperatures during a slow distillation increases the probability of these degradation pathways.
Mitigation Strategies:
-
Vacuum Distillation: This is the most critical adjustment. By reducing the pressure, you lower the boiling point of your ester, allowing for distillation at a significantly lower temperature.[5][6][7]
-
Fractional Distillation under Vacuum: For separating isomers or closely boiling impurities, a fractional distillation setup under vacuum is essential.[8][9][10][11] This provides the necessary separation efficiency at reduced temperatures.
-
Pre-neutralization: Before distillation, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic catalysts or byproducts from the synthesis.[5][6]
-
Use of a Spinning Band Distillation Apparatus: For very challenging separations of thermally sensitive compounds, a spinning band distillation column provides high separation efficiency with a very low hold-up, minimizing the time the compound spends at elevated temperatures.
Q3: During preparative GC purification, I'm seeing broad peaks and poor recovery for my cyclobutane ester. How can I optimize the separation?
Preparative Gas Chromatography (GC) is an excellent technique for isolating pure volatile compounds.[12][13][14] However, poor peak shape and low recovery often point to issues with the injection, column, or collection parameters.
Causality & Optimization:
-
Injector Temperature: If the injector temperature is too high, it can cause on-column degradation of the thermally labile cyclobutane ring. Conversely, if it's too low, it can lead to slow vaporization and broad peaks.[15]
-
Column Choice: The polarity of the GC column's stationary phase is crucial for good separation.
-
Temperature Program: A poorly optimized temperature program can lead to co-elution or excessive peak broadening.[19]
-
Solution: Start with a lower initial oven temperature to ensure good focusing of the analytes at the head of the column. A slower temperature ramp rate generally improves separation of closely eluting compounds.[15]
-
-
Carrier Gas Flow Rate: An incorrect flow rate can negatively impact separation efficiency.
-
Solution: Ensure the carrier gas flow rate is optimized for the column diameter and length being used.
-
-
Collection Efficiency: Poor trapping of the eluted compound is a common source of low recovery.
-
Solution: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen) and that the transfer line from the GC outlet to the trap is heated to prevent premature condensation.
-
Q4: After column chromatography, my volatile cyclobutane ester fractions are contaminated with the chromatography solvent. How can I effectively remove the solvent without losing my product?
This is a classic challenge when purifying volatile compounds with a non-volatile technique like column chromatography. The high boiling point of many chromatography solvents makes their removal difficult without co-evaporating the desired product.
Troubleshooting & Solutions:
-
Solvent Selection: If possible, use a lower-boiling point solvent system for the chromatography. For example, a mixture of pentane and diethyl ether is more easily removed than hexane and ethyl acetate.
-
Gentle Concentration: As with rotary evaporation, avoid taking the fractions to dryness. Concentrate the bulk of the solvent using a rotary evaporator with a well-maintained cold trap.
-
High Vacuum Manifold: For the final traces of solvent, a high vacuum manifold (Schlenk line) at ambient temperature or even slightly below (using a cool water bath) can be effective. This removes the solvent without heating, minimizing product loss.
-
Solvent Exchange: Concentrate the fraction to a small volume, then add a small amount of a much lower-boiling point solvent (like pentane). Re-concentrate the mixture. Repeat this process a few times. The lower-boiling solvent will form an azeotrope with the higher-boiling chromatography solvent, facilitating its removal.
Section 2: Frequently Asked Questions (FAQs)
What is the best general-purpose purification method for a newly synthesized, uncharacterized volatile cyclobutane ester?
For a novel compound, a multi-step approach is often best:
-
Initial Workup: Start with a liquid-liquid extraction to remove water-soluble impurities and any acidic or basic residues.[20] A wash with saturated sodium bicarbonate followed by brine is a standard and effective procedure.[5]
-
Flash Column Chromatography: This is an excellent first-pass purification to remove non-volatile impurities and compounds with significantly different polarities.[20] It provides a good "clean-up" of the crude material.
-
Final Purification: Based on the volatility and thermal stability observed in the initial steps, choose between:
How can I assess the purity of my volatile cyclobutane ester?
A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds. It provides information on the number of components, their relative abundance (as a percentage of the total ion count), and their mass spectra for identification.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure of your purified ester and for detecting any structural isomers or impurities that may not be visible by GC-MS.
-
Analytical GC with a Flame Ionization Detector (GC-FID): For quantitative analysis of purity, GC-FID is often more accurate than GC-MS as the response is directly proportional to the mass of carbon atoms.[21]
Are there any specific safety precautions I should take when handling volatile cyclobutane esters?
Yes, safety is paramount. Always adhere to the following:
-
Ventilation: Always handle volatile esters in a well-ventilated chemical fume hood to avoid inhalation of vapors.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves (e.g., nitrile gloves, but always check the manufacturer's compatibility chart).[23][24]
-
Ignition Sources: Many volatile esters are flammable. Keep them away from open flames, hot plates, and other potential sources of ignition.[25][26]
-
Storage: Store volatile esters in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[26][27]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Standard Workup and Flash Column Chromatography
This protocol is a general procedure for the initial purification of a crude reaction mixture containing a volatile cyclobutane ester.
Step-by-Step Methodology:
-
Quenching and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Carefully concentrate the solution using a rotary evaporator with a well-chilled condenser and a secondary cold trap. Do not evaporate to dryness.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column using a low-boiling point solvent system (e.g., a gradient of diethyl ether in pentane).
-
Load the concentrated crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical GC to identify those containing the desired product.
-
Combine the pure fractions and carefully remove the solvent as described in the troubleshooting section.
-
Workflow Visualization
Caption: General purification workflow for volatile cyclobutane esters.
Data Presentation: Comparison of Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Fractional Distillation | Separation of liquids with different boiling points. | Scalable, good for large quantities. | Can cause thermal degradation of sensitive compounds.[1][2] |
| Preparative GC | Isolation of high-purity compounds, separation of isomers. | High resolution, excellent for small quantities.[12] | Not easily scalable, potential for thermal degradation if not optimized.[12] |
| Column Chromatography | Removal of non-volatile impurities and baseline separation. | Versatile, applicable to a wide range of compounds. | Solvent removal can be challenging for volatile products. |
Logical Relationship: Troubleshooting Thermal Degradation
Caption: Troubleshooting logic for thermal degradation of cyclobutane esters.
References
- Vertex AI Search. (n.d.). VOC filtration against volatile organic compounds.
- ResearchGate. (2016, April 15). How to purify esterefication product?
- Chrom Tech. (n.d.). Agilent GC Columns for Volatiles.
- SafeWell. (n.d.). How To Remove Volatile Organic Compounds in Drinking Water.
- Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry.
- MDPI. (2023, November 18). Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems.
- Nature. (n.d.). Formation of Volatile Compounds on Gas–Liquid Chromatography Columns.
- Science Publications. (n.d.). Volatile Organic Compounds Removal Methods: A Review.
- Nordic Biolabs. (n.d.). Optimizing GC Performance.
- HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters - Chemistry.
- ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
- Condorchem. (2016, April 20). VOC Treatment (Volatile Organic Compounds emissions).
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
- ResearchGate. (2018, October 22). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Tel Aviv University. (2002, June 6). Optimizing GC-MS for pharmaceutical and biochemical applications.
- SSERC. (n.d.). Making an ester – Risk Assessment.
- BenchChem. (2025, March 31). Stearic Acid ethyl ester - Safety Data Sheet.
- MDPI. (2021, October 4). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu.
- Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
- BenchChem. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
- Eastman. (n.d.). Handling precautions for the use of cellulose esters in formulated products.
- PMC. (2025, October 22). Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS.
- PubMed. (2023, January 15). [Progress in the application of preparative gas chromatography in separating volatile compounds].
- uspbpep.com. (n.d.). General Chapters: <467> ORGANIC VOLATILE IMPURITIES.
- Benchchem. (n.d.). Technical Support Center: Optimizing GC Temperature Programs for Brominated Compound Separation.
- AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach.
- Oxford Academic. (2013, April 16). Preparative Gas Chromatography and Its Applications.
- YouTube. (2026, February 13). Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams.
- PMC. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography.
- ResearchGate. (2025, August 6). Determination of organic volatile impurities in active pharmaceutical ingredients | Request PDF.
- lipidmaps.org. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- ResearchGate. (n.d.). Preparative Gas Chromatography and Its Applications.
- Chemistry LibreTexts. (2022, September 27). 4.5: Separating Volatile Solutions - Distillation.
- The Chemistry Blog. (2023, September 27). What is Fractional Distillation?
- Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Ideal Mixtures.
- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
- Labster. (2022, October 24). 5 Ways to Make Fractional Distillation Interesting to Students.
- ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- PMC. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- Fiveable. (2025, September 15). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
- Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- ResearchGate. (2025, June 13). (PDF) UNIT-V: Cyclo alkanes: Strain Theory Dr. Sumanta Mondal _ Lecture Notes _Pharmaceutical Organic Chemistry-II (BP 301T)_B.Pharm-III Sem.
- Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros.
Sources
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. hscprep.com.au [hscprep.com.au]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 8. Purification [chem.rochester.edu]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5 Ways to Make Fractional Distillation Interesting to Students [labster.com]
- 12. [Progress in the application of preparative gas chromatography in separating volatile compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimizing GC Performance Nordic Biolabs - Leverantör av labprodukter & teknisk service [nordicbiolabs.se]
- 17. researchgate.net [researchgate.net]
- 18. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. eastman.com [eastman.com]
- 25. sserc.org.uk [sserc.org.uk]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Stabilizing 1-Formylcyclobutanecarboxylates
Topic: Minimizing Polymerization & Degradation of 1-Formylcyclobutanecarboxylate Derivatives Ticket ID: CAS-22184-GEN Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Stability Profile
The Core Issue: 1-formylcyclobutanecarboxylates (e.g., Ethyl 1-formylcyclobutanecarboxylate) possess a "quaternary aldehyde" structure. While the quaternary carbon prevents enolization (and thus standard aldol condensation), the aldehyde group remains highly electrophilic.
Why it Polymerizes: Unlike simple aldehydes, the degradation of this molecule is often driven by three competing pathways:
-
Oligomerization (Polyacetal Formation): Catalyzed by trace acids or Lewis acids, the aldehyde carbonyls link to form linear polyacetals or cyclic trimers (trioxanes).
-
Cannizzaro/Tishchenko Reactions: In the presence of trace bases or alkoxides, the molecule undergoes disproportionation because it lacks an
-proton. -
Aerobic Oxidation: Rapid conversion to the corresponding carboxylic acid (1,1-cyclobutanedicarboxylic acid monoester) upon exposure to air.
Stability Snapshot:
| Parameter | Optimal Condition | Critical Failure Limit |
| Temperature | -20°C (Freezer) | > 25°C (Room Temp) |
| Atmosphere | Argon or Nitrogen (Strict) | Ambient Air (>10 min exposure) |
| pH Sensitivity | Neutral (pH 6.5–7.0) | pH < 4 or pH > 8 |
| Concentration | Dilute (< 0.5 M) in solvent | Neat (Solvent-free) |
| Stabilizer | BHT (0.05–0.1 wt%) | None |
Degradation Mechanism & Pathways
Understanding how the molecule fails is the first step to prevention. The diagram below illustrates the competing degradation pathways you must control.
Figure 1: The primary failure modes. Note that acid-catalyzed polymerization is often reversible, while oxidative damage is not.
Troubleshooting Guide (Q&A Format)
Scenario A: "My product turned into a viscous gel overnight."
Diagnosis: Polyacetal formation (Polymerization). Root Cause: The sample was likely stored "neat" (without solvent) or contained trace acidic impurities from the workup (e.g., silica gel residue). Corrective Action:
-
Do not discard. This polymerization is often reversible.
-
Depolymerization Protocol: Dissolve the gel in dry dichloromethane (DCM). Add a catalytic amount of mild base (e.g., solid NaHCO₃) if acid is suspected, or simply gently warm (30–35°C) under vacuum cracking conditions if it is a pure thermal polymer.
-
Prevention: Never store neat. Store as a 10–20% solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C.
Scenario B: "I see a new peak in NMR at ~12 ppm, and my aldehyde signal (~9.5 ppm) is decreasing."
Diagnosis: Aerobic Oxidation. Root Cause: The aldehyde has oxidized to the carboxylic acid. This is common if the flask headspace was not purged with inert gas. Corrective Action:
-
Purification: You must separate the acid from the aldehyde. Wash the organic layer with cold, saturated NaHCO₃ (rapidly) to extract the acid, then dry and concentrate the organic layer.
-
Prevention: Add 0.05% Butylated Hydroxytoluene (BHT) as a radical scavenger immediately after isolation.
Scenario C: "Distillation resulted in violent foaming or solidification."
Diagnosis: Thermal decomposition or rapid polymerization. Root Cause: Heating these strained rings with reactive aldehyde groups triggers exothermic polymerization. Corrective Action:
-
Avoid Distillation: Use flash chromatography on neutralized silica (treat silica with 1% triethylamine in hexane before loading) or simply use the crude material if purity permits.
-
If Distillation is Mandatory: Use a Kugelrohr apparatus (short path) under high vacuum (< 0.5 mmHg) to keep the bath temperature below 60°C.
Standard Operating Procedures (SOPs)
SOP-01: Safe Synthesis & Workup Workflow
This protocol minimizes exposure to the triggers identified in Figure 1.
Reagents:
-
Quench Buffer: Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7).
-
Solvent: Diethyl Ether or DCM (stabilized).
-
Drying Agent: Sodium Sulfate (Na₂SO₄) - Avoid Magnesium Sulfate (MgSO₄) as it can be slightly Lewis acidic.
Step-by-Step Protocol:
-
Quenching: Pour reaction mixture into cold (0°C) buffer. Crucial: Ensure final pH is 6–7.
-
Extraction: Extract rapidly with cold solvent.
-
Washing: Wash combined organics with Brine.
-
Stabilization (Critical Step): Add BHT (0.05 wt%) to the organic phase before concentrating.
-
Concentration: Evaporate solvent at < 20°C bath temperature. Do not strip to complete dryness; leave ~5% solvent residue to inhibit crystal packing/polymerization.
SOP-02: Storage Logic
Figure 2: Decision tree for storage. Dilution inhibits intermolecular polymerization.
References & Verification
-
Handling of Reactive Aldehydes:
-
Source: Fisher Scientific Safety Data Sheet (SDS) for Cyclopentanecarbaldehyde (Analogous structure).
-
Key Finding: "Store under inert gas.[1] Air sensitive. Keep refrigerated."
-
URL:
-
-
Polymerization Mechanisms of Cyclic Aldehydes:
-
Source: National Institutes of Health (PubChem) - Compound Summary for Ethyl 1-formylcyclopropanecarboxylate (Structural analog).
-
Key Finding: Structural data supports the gem-disubstituted strain and electrophilicity.
-
URL:
-
-
General Aldehyde Stabilization (BHT/Inert Gas):
-
Source: BenchChem - "Best practices for handling and storing volatile aldehyde standards."[2]
-
Key Finding: Recommendation of acetonitrile/toluene solvents and low-temp storage to prevent oxidation and polymerization.
-
URL:
-
-
Anionic Polymerization Risks:
-
Source: "Living ring-opening polymerization of β-butyrolactone..." (PMC).[3]
-
Context: While focusing on lactones, this highlights the sensitivity of strained 4-membered rings to nucleophilic attack and ring-opening/polymerization pathways in the presence of alkoxides.
-
URL:
-
Sources
Optimal solvents for nucleophilic addition to cyclobutane aldehydes
Current Status: Operational Topic: Optimal Solvents for Nucleophilic Addition to Cyclobutane Carboxaldehydes Ticket ID: CBA-SOLV-001
Executive Summary: The "Goldilocks" Zone
Cyclobutane carboxaldehydes (CBAs) present a unique synthetic challenge due to the confluence of high ring strain (~26.3 kcal/mol) and
This guide provides a technical framework for selecting solvents to maximize yield and control facial selectivity during nucleophilic additions (Grignard, Lithiation, Hydride reduction).
Solvent Selection Matrix
Use this matrix to select the primary solvent based on your required stereochemical outcome.
| Solvent | Class | Lewis Basicity | Primary Effect | Recommended For | Risk Profile |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Cation Solvation | Anti-selectivity (Felkin-Anh control). Dissolving aggregates. | Low risk of precipitation; High risk of "dipole-controlled" products. |
| Diethyl Ether ( | Polar Aprotic | Moderate | Weak Coordination | General purpose; often gives intermediate dr unless cooled to -78°C. | High volatility; Peroxide formation. |
| Dichloromethane (DCM) | Non-Polar | Negligible | Non-Coordinating | Syn-selectivity (Cram Chelation). Essential for Lewis Acid additives ( | Poor solubility of some nucleophiles; requires careful temperature control. |
| Toluene | Non-Polar | Low | Maximizing Cram Chelation . Promotes tight ion-pairing of nucleophiles. | High freezing point (-95°C); verify cryogenic limits before cooling. |
Technical Deep Dive: The Mechanistic "Why"
The Stereoselectivity Battle: Chelation vs. Felkin-Anh
The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. When a nucleophile approaches the aldehyde, two competing transition states dictate the product:
-
The Felkin-Anh Model (Open Transition State):
-
Mechanism: The nucleophile attacks anti-periplanar to the largest group on the
-carbon. -
Solvent Role: Solvents with high Lewis basicity (THF) solvate the metal cation (Li+, Mg2+), preventing it from bridging the carbonyl oxygen and the
-substituent. This enforces the open transition state. -
Outcome: Anti-diastereomer.[1]
-
-
The Cram Chelation Model (Closed Transition State):
-
Mechanism: The metal cation forms a 5-membered chelate ring between the carbonyl oxygen and a heteroatom on the cyclobutane ring (if present) or stabilizes a specific conformation via tight ion pairing.
-
Solvent Role: Non-coordinating solvents (DCM, Toluene) allow the metal cation to coordinate intimately with the substrate.
-
Outcome: Syn-diastereomer.
-
Troubleshooting Guides
Issue A: "I am getting poor diastereoselectivity (low dr)."
Diagnosis: Solvent interference with the transition state geometry.
-
Scenario 1: You want the Anti product (Felkin-Anh) but getting a mix.
-
Scenario 2: You want the Syn product (Chelation) but getting a mix.
Issue B: "My cyclobutane ring opened/fragmented."
Diagnosis: Strain relief triggered by high energy intermediates or basicity.
-
Root Cause 1: Thermal Ring Expansion.
-
Mechanism:[1][4][5][6][7][8][9] The alkoxide intermediate possesses ~26 kcal/mol of strain energy. If the reaction warms above -20°C, the alkoxide can undergo electrocyclic ring opening or retro-aldol-type fragmentation.
-
Fix: Maintain reaction temperature strictly at -78°C . Quench at low temperature if possible.
-
-
Root Cause 2: Base-Mediated Epimerization.
-
Mechanism:[1][4][5][6][7][8][9] Grignard reagents can act as bases.[5][6][8] Deprotonation of the
-proton leads to an enolate. Reprotonation scrambles the stereocenter. -
Fix: Use Cerium(III) Chloride (
) additives. Organocerium reagents are more nucleophilic but less basic than organolithiums/magnesiums, suppressing enolization.
-
Standard Operating Procedures (SOPs)
Protocol A: Chelation-Controlled Addition (Target: Syn-Alcohol)
Best for substrates with coordinating
-
Preparation: Flame-dry a 2-neck flask under Argon.
-
Solvent: Add anhydrous DCM (0.2 M concentration relative to substrate).
-
Lewis Acid: Add
(1.1 eq) and stir at room temp for 15 min to dissolve/suspend. -
Substrate: Cool to -78°C . Add Cyclobutane Carboxaldehyde dropwise. Stir for 30 mins to allow chelation.
-
Nucleophile: Add Grignard reagent (1.2 eq) slowly along the flask wall to pre-cool it.
-
Quench: Pour mixture into cold sat.
while still at -78°C.
Protocol B: Felkin-Anh Controlled Addition (Target: Anti-Alcohol)
Best for substrates with steric bulk but no coordinating groups.
-
Preparation: Flame-dry flask under Argon.
-
Solvent: Add anhydrous THF (0.1 M).
-
Substrate: Add Cyclobutane Carboxaldehyde and cool to -78°C .
-
Nucleophile: Add Organolithium or Grignard (1.2 eq) dropwise.
-
Reaction: Monitor by TLC. These reactions are typically fast (< 1 hour).
-
Quench: Standard workup.
Decision Logic Visualization
Figure 1: Decision tree for solvent and additive selection based on desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q: Can I use alcoholic solvents (MeOH/EtOH) for NaBH4 reduction?
A: Yes, but with caution. While standard for reductions, alcohols can react with the aldehyde to form hemiacetals, which alters the facial selectivity. For strict stereocontrol, use
Q: Why is Toluene recommended if it freezes at -95°C? Isn't that dangerous for -78°C reactions? A: Toluene is safe at -78°C (dry ice/acetone). However, if you are using a liquid nitrogen/ethanol slush bath (-116°C), Toluene will freeze. Always check the bath temperature. Toluene is superior to DCM for "Cram" products because it is even less coordinating.
Q: My Grignard reagent is insoluble in DCM. How do I run Protocol A? A: This is a common issue. You cannot buy Grignards in DCM. Solution: Buy the Grignard in Ether (high concentration, e.g., 3.0 M). Suspend your Lewis Acid and Aldehyde in a large volume of DCM, then add the small volume of ethereal Grignard slowly. The overwhelming ratio of DCM will still enforce chelation control.
References
-
Mengel, A., & Reiser, O. (1999). Chem. Rev., 99(5), 1191–1224. "Nucleophilic Additions to
-Chiral Carbonyl Compounds." Link -
Cram, D. J., & Abd Elhafez, F. A. (1952). J. Am. Chem. Soc., 74(23), 5828–5835. "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction'." Link
-
Anh, N. T., & Eisenstein, O. (1977). Nouv. J. Chim., 1, 61–70. "Theoretical interpretation of 1,2-asymmetric induction." Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). Chem. Rev., 103(4), 1485–1538. "The Application of Cyclobutane Derivatives in Organic Synthesis." Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Overcoming steric hindrance in gem-disubstituted cyclobutane reactions
Topic: Overcoming Steric Hindrance in Gem-Disubstituted Cyclobutane Reactions Ticket ID: CYCLO-GEM-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Chemistry Division
Executive Summary: The "Puckered" Problem
Welcome to the technical support hub for strained ring chemistry. If you are here, your standard Pd-catalyzed cross-couplings or
The Root Cause: Unlike cyclohexane (chair) or cyclopropane (planar), cyclobutane exists in a puckered "butterfly" conformation (dihedral angle ~30-35°) to relieve torsional strain. When you introduce gem-disubstitution (e.g., 3,3-dimethyl or 3,3-difluoro), two critical failures occur:
-
Conformational Locking: The ring locks into a specific pucker to minimize transannular interactions, creating a permanent "steric wall" on one face of the ring.
-
Trajectory Blocking: The geminal groups widen the
bond angle (Thorpe-Ingold effect), compressing the internal angle at the reaction center and physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.
**
Validation & Comparative
1H NMR spectrum analysis of Ethyl 1-formylcyclobutanecarboxylate
Comparative Analysis & Characterization Guide
Executive Summary
Ethyl 1-formylcyclobutanecarboxylate is a critical quaternary building block in drug discovery, particularly for introducing metabolic stability via gem-disubstituted cyclobutane rings. Its analysis presents a specific challenge: distinguishing the quaternary center formation from the mono-substituted precursor, Ethyl cyclobutanecarboxylate .
This guide provides a definitive spectral analysis, comparing the target molecule against its synthetic precursor. By focusing on the diagnostic disappearance of the methine proton and the appearance of the aldehyde singlet, researchers can validate synthesis success with high confidence.
Key Performance Indicators (Spectral)
| Feature | Target: this compound | Alternative: Ethyl cyclobutanecarboxylate (Precursor) | Diagnostic Value |
| C1 Substituent | Quaternary (No H) | Methine (CH) | High (Disappearance of CH) |
| Aldehyde (-CHO) | Singlet (~9.6 ppm) | Absent | Critical (Confirmation of Formylation) |
| Ring Symmetry | AA'BB'CC' (Complex) | AA'BB'C (Puckered) | Moderate |
Structural Context & Theoretical Grounding
The formation of the quaternary center at C1 creates a unique magnetic environment. In the precursor, the C1-H is coupled to the adjacent methylene groups. In the target, C1 is fully substituted.
The Gem-Disubstitution Effect
The introduction of the electron-withdrawing formyl group (-CHO) geminal to the ester group (-COOEt) causes:
-
Deshielding of Ethyl Group: The ethyl methylene quartet shifts slightly downfield due to the additive inductive effect of two carbonyls.
-
Ring Proton Complexity: The C2/C4 protons become diastereotopic in principle, though often overlap due to rapid ring puckering, appearing as higher-order multiplets.
Experimental Protocol: Self-Validating Analysis
To ensure reproducible data comparable to literature standards, follow this standardized workflow.
Sample Preparation[1]
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).
-
Why: CDCl₃ minimizes exchange of the aldehyde proton, ensuring a sharp singlet. DMSO-d₆ may cause broadening due to viscosity or water exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Why: Prevents concentration-dependent chemical shift drifting of the aldehyde peak.
-
-
Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 507-PP).
Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to ensure full relaxation of the aldehyde proton).
-
Relaxation Delay (D1): ≥ 2.0 seconds.
-
Critical: Aldehyde protons often have longer T1 relaxation times. Short D1 leads to integration errors, underestimating the -CHO peak.
-
-
Scans (NS): 16 (sufficient for >10 mg).
-
Temperature: 298 K (25°C).
Validated Workflow Diagram
The following Graphviz diagram outlines the logic flow for confirming the structure, including "Go/No-Go" decision nodes based on spectral features.
Figure 1: Decision logic for validating the quaternary center formation via 1H NMR.
Detailed Spectral Assignment & Data Comparison
The following table contrasts the target molecule with its direct precursor. Data is synthesized from standard chemical shift databases and substituent additivity principles [1][2].
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Assignment | Target: this compound (δ ppm) | Precursor: Ethyl cyclobutanecarboxylate (δ ppm) | Multiplicity & Coupling (Target) |
| -CHO (Aldehyde) | 9.65 | Absent | Singlet (1H) |
| -OCH₂- (Ester) | 4.26 | 4.13 | Quartet, J = 7.1 Hz (2H) |
| C1-H (Methine) | Absent | 3.12 | Diagnostic Absence |
| C2/C4-H (Ring) | 2.45 – 2.65 | 2.10 – 2.30 | Multiplet (4H) |
| C3-H (Ring) | 1.90 – 2.10 | 1.80 – 2.00 | Multiplet (2H) |
| -CH₃ (Ester) | 1.30 | 1.25 | Triplet, J = 7.1 Hz (3H) |
Analysis of Key Signals[2]
1. The Aldehyde Singlet (9.65 ppm)
This is the primary confirmation peak.
-
Observation: A sharp singlet.
-
Troubleshooting: If this peak is broad, the sample may be wet (water exchange) or the solvent might be acidic (catalyzing exchange). If it appears as a doublet, check for coupling to a remaining C1-H (indicating the wrong regioisomer or incomplete oxidation if synthesized via alcohol).
2. The Ester Methylene (4.26 ppm)
-
Shift: The quartet shifts downfield by ~0.13 ppm compared to the precursor.
-
Causality: The formyl group is strongly electron-withdrawing (EWG), deshielding the ethyl group through the quaternary carbon.
3. The Cyclobutane Ring (1.90 – 2.65 ppm)
-
Complexity: Unlike the precursor, which has a methine proton splitting the adjacent CH₂ groups, the target's C2/C4 protons are isolated from C1. However, they couple to each other and the C3 protons.
-
Appearance: Expect two distinct multiplet regions. The "upper" multiplet (2.45–2.65 ppm) corresponds to the 4 protons adjacent to the quaternary center. The "lower" multiplet (1.90–2.10 ppm) corresponds to the distal C3 protons.
Troubleshooting & Impurities
When analyzing the crude reaction mixture, look for these common impurities:
| Impurity | Diagnostic Signal | Source |
| Starting Material | Multiplet at ~3.12 ppm (1H) | Incomplete formylation |
| Ethanol | Triplet at 1.22 ppm / Quartet at 3.72 ppm | Hydrolysis or residual solvent |
| Diisopropylamine | Septet at ~2.9 ppm | Residual base (if LDA used) |
| Enol Form | Singlet at ~11-12 ppm (OH) + Olefinic peak | Tautomerization (rare in CDCl₃, possible in polar solvents) |
References
-
Sigma-Aldrich. Ethyl cyclobutanecarboxylate Product & Spectral Data. Retrieved from .[1]
-
National Institute of Standards and Technology (NIST). Ethyl cyclobutanecarboxylate Mass Spectrum & Constants. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .
-
Royal Society of Chemistry (RSC). ChemSpider: Cyclobutane Derivatives Spectral Data. Retrieved from .
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Retrieved from .
Sources
Comparative Guide: Mass Spectrometry Fragmentation of m/z 156 Cyclobutane Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Differentiation of cyclobutane rings from isomeric alkenes and cycloalkanes using EI-MS and MS/MS.
Executive Summary
In the structural elucidation of small molecules, the m/z 156 molecular ion represents a critical crossover point for several chemically distinct classes, including substituted cyclobutanes (
For researchers in metabolomics and synthetic organic chemistry, distinguishing the cyclobutane motif is notoriously difficult due to its tendency to undergo ring-opening isomerization prior to fragmentation. This guide provides a definitive protocol for identifying m/z 156 cyclobutanes, distinguishing them from their isomers through the detection of the diagnostic Retro-[2+2] cycloaddition signature.
Mechanistic Principles: The Retro-[2+2] Signature
The fragmentation of cyclobutane derivatives is governed by the release of ring strain (~26 kcal/mol). Unlike cyclohexane rings, which typically fragment via retro-Diel-Alder (rDA) or complex hydrogen rearrangements, cyclobutanes undergo a characteristic Retro-[2+2] cleavage .
The Pathway
Upon electron ionization (70 eV), the molecular ion (
-
Diagnostic Transition:
-
Secondary Pathway: Ring opening to an acyclic alkene isomer, followed by McLafferty rearrangement.
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for a representative m/z 156 cyclobutane (e.g., Butyl cyclobutanecarboxylate).
Caption: Competitive fragmentation pathways for m/z 156 cyclobutanes. The Retro-[2+2] path yields the diagnostic m/z 128 ion.
Comparative Analysis: Cyclobutanes vs. Isomers[1][2][3]
To validate the presence of a cyclobutane ring, one must rule out isomeric structures. The table below compares the fragmentation of Butyl Cyclobutanecarboxylate (Cyclobutane, MW 156) against common isomers like Cyclodecanol and Undecene .
Table 1: Diagnostic Ion Comparison (Precursor m/z 156)
| Feature | Cyclobutane Derivative ( | Cyclohexane Derivative (e.g., Menthol, | Acyclic Alkene/Ester (e.g., Decenyl Acetate) |
| Molecular Ion ( | Weak (<5% abundance) due to strain. | Visible (5-20%); stable ring. | Visible; often distinct. |
| Base Peak | m/z 83 (Acylium) or m/z 55 ( | m/z 71 or m/z 81 (Ring fragments). | m/z 43 or m/z 57 (Alkyl chain). |
| Diagnostic Loss | [M-28] ( | [M-18] ( | [M-60] (Acetic Acid) or McLafferty. |
| Key Mechanism | Retro-[2+2] Cycloaddition . | Ring Opening / Dehydration . | Allylic Cleavage . |
| Low Mass Region | Clean m/z 28 (Ethylene) usually masked by | Complex series (m/z 41, 55, 69). | Series of |
Experimental Protocol: Identification Workflow
This protocol is designed for use on Single Quadrupole (GC-MS) or Q-TOF instruments.
Phase 1: Sample Preparation & Ionization
-
Solvent Choice: Dissolve sample in Dichloromethane (DCM) or Hexane. Avoid protic solvents if analyzing esters to prevent transesterification.
-
Ionization Mode:
-
EI (70 eV): Standard for fragmentation fingerprinting.
-
CI (Methane/Ammonia): Mandatory for confirming the molecular weight (MW 156), as cyclobutanes often show no
in EI.
-
Phase 2: Data Acquisition & Filtering
-
Scan Range: m/z 35–200.
-
Background Subtraction: Critical. Cyclobutane peaks are often narrow; subtract background from the peak tail to remove column bleed.
Phase 3: Diagnostic Logic (The "Decision Tree")
Follow this logic to confirm the cyclobutane core:
-
Check M+: Is m/z 156 present?
-
No: Check CI data. If [M+H]+ is 157, proceed.
-
-
Look for [M-28]: Extract ion chromatogram (EIC) for m/z 128 .
-
Presence: Strong indicator of Cyclobutane (Retro-[2+2]) or Ethyl ester (McLafferty).
-
Differentiation: If the compound is not an ethyl ester (check IR for carbonyl), m/z 128 confirms Cyclobutane.
-
-
Look for [M-18]: Extract EIC for m/z 138 .
-
Presence: Indicates Hydroxyl group (Cyclohexanol/Acyclic alcohol). Unlikely to be Cyclobutane ester.
-
-
Analyze m/z 56 vs 55:
-
Cyclobutanes often produce a sharp m/z 56 (
) radical cation from complete ring ejection. -
Alkenes favor m/z 55 (
) allylic cation.
-
Case Study: Dihydrograndisol vs. Isomeric Terpenes
Dihydrograndisol (
-
Observation: The EI spectrum shows a vanishingly small M+ at m/z 156.
-
Key Fragment: A distinct peak at m/z 128 (Loss of
from the ring). -
Comparison: The isomer Menthol (Cyclohexane ring) shows no m/z 128. Instead, it shows m/z 138 (
loss) and m/z 95 (Isopropyl loss).
References
-
Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry.
-
NIST Chemistry WebBook. (2023). Mass spectrum of Cyclobutane, 1,2-dimethyl-, cis-. National Institute of Standards and Technology.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Retro-[2+2] mechanisms).
Technical Guide: Infrared Absorption Analysis of Formyl and Ester Groups in Cyclobutanes
Executive Summary
This guide provides a definitive analysis of the Infrared (IR) spectral characteristics of exocyclic formyl (aldehyde) and ester substituents attached to a cyclobutane ring.
Critical Insight: Unlike endocyclic ketones (e.g., cyclobutanone), which exhibit a dramatic frequency shift to
Theoretical Framework: The Strain-Hybridization Nexus
To interpret the spectra accurately, one must understand the electronic environment of the cyclobutane ring.
The "Puckered" Conformation
Cyclobutane is not planar; it adopts a puckered conformation (dihedral angle
Hybridization and Frequency Shifts
-
Endocyclic (Ring) Carbonyls: In cyclobutanone, the internal C-C-C bond angle is compressed (
). To accommodate this, the ring carbons utilize orbitals with higher -character for the C-C bonds.[1] Consequently, the exocyclic -bond to the oxygen utilizes an orbital with higher -character, strengthening the C=O bond and raising the frequency ( ). -
Exocyclic (Substituent) Carbonyls: When the carbonyl is attached to the ring (e.g., cyclobutanecarbaldehyde), the ring carbon is
hybridized. The ring strain exerts a mild inductive effect and steric locking, often causing a slight positive shift ( ) compared to acyclic chains, but it lacks the dramatic shift seen in ring ketones or conjugated cyclopropanes.
Comparative Analysis: Spectral Fingerprints
The following data consolidates experimental values for cyclobutane derivatives against key alternatives.
Table 1: IR Absorption Benchmarks (Liquid Film/Neat)
| Functional Group | Compound Class | Diagnostic Features | |
| Formyl (-CHO) | Cyclobutane | 1725 – 1735 | Fermi Resonance: Doublet at |
| Acyclic (Pentanal) | Similar C=O; lower steric hindrance. | ||
| Cyclopropane | Often lower due to | ||
| Ester (-COOR) | Cyclobutane | 1735 – 1750 | C-O Stretch: Strong bands at |
| Acyclic (Hexanoate) | Standard aliphatic ester range. | ||
| Conjugated (Benzoate) | Lower frequency due to resonance delocalization. | ||
| Ring Ketone | Cyclobutanone | 1775 – 1785 | WARNING: Do not confuse this high-frequency shift with exocyclic groups. |
The Formyl Group (Aldehyde) Analysis
The cyclobutanecarbaldehyde spectrum is defined by the Fermi Resonance doublet . The fundamental C-H stretch of the aldehyde (
-
Differentiation: If you see a peak at
without this doublet, it is likely a ketone (potentially an acyclic ketone or a larger ring ketone), not an aldehyde.
The Ester Group Analysis
Ethyl cyclobutanecarboxylate exhibits a sharp C=O stretch near 1740 cm⁻¹ .
-
Differentiation: Unlike cyclopropanecarboxylates, which can show conjugation effects lowering the frequency, cyclobutane esters remain firmly in the "saturated aliphatic" range. The key differentiator from acyclic esters is often the fingerprint region (
) where ring breathing modes coupled with C-C stretches appear.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this standardized protocol for characterizing cyclobutane derivatives.
Step 1: Sample Preparation
-
Neat (Liquid Film): Preferred for oils (common for these esters/aldehydes). Place 1 drop between two NaCl or KBr plates.
-
Why: Eliminates solvent interference in the carbonyl region.
-
-
Solution (CCl₄ or CHCl₃): Use if precise frequency comparison is needed to rule out hydrogen bonding (though less relevant for esters/aldehydes than acids).
Step 2: Instrument Configuration
-
Resolution: Set to
or better. -
Scans: Minimum 16 scans to resolve the Fermi doublet clearly.
Step 3: Validation Logic (The "Rule of Three")
-
Locate C=O: Is it between
? (Yes Proceed). -
Check C-H (Aldehyde): Is the doublet at
present? (Yes Formyl). -
Check C-O (Ester): Is there a strong band at
? (Yes Ester). -
Exclude Ring Ketone: Is the C=O above
? (Yes REJECT exocyclic assignment; likely cyclobutanone impurity).
Diagnostic Visualization
The following diagram illustrates the decision pathway for identifying these specific moieties using IR spectroscopy.
Figure 1: Decision tree for differentiating exocyclic cyclobutane substituents from endocyclic ketones and other functional groups.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Cyclopropanecarbaldehyde. National Institute of Standards and Technology.[2] [Link]
-
SpectraBase. Cyclobutanecarboxylic acid, ethyl ester - IR Spectrum.[3] John Wiley & Sons.[3] [Link]
-
Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Aldehydes & Esters). [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Egawa, T., et al. Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.[4] J. Chem. Phys. 86, 6018 (1987).[4] [Link]
Sources
Cyclobutane vs. Cyclopropane: A Comparative Guide to Metabolic Stability in Drug Design
Executive Summary
In medicinal chemistry, the transition from planar aromatic systems to saturated heterocycles—"escaping flatland"—is a proven strategy to improve solubility and target engagement. While cyclopropane (CP) is the classic bioisostere for gem-dimethyl or alkene groups, cyclobutane (CB) has emerged as a superior alternative in specific metabolic contexts.
The Verdict: While cyclopropane offers higher
Physicochemical & Structural Divergence
To understand metabolic fate, one must first understand the ground-state electronics of these rings. The metabolic stability differences are not driven solely by lipophilicity (
| Feature | Cyclopropane (CP) | Cyclobutane (CB) | Impact on Metabolism |
| Ring Strain | ~27.5 kcal/mol | ~26.3 kcal/mol | Both are high energy, but CP release is kinetically faster via radical pathways. |
| Bond Angle | CP bonds have high | ||
| Conformation | Rigid / Planar | Puckered ( | CB's pucker provides steric shielding to adjacent substituents. |
| Hybridization | CP can stabilize radical intermediates better, facilitating ring opening. |
Expert Insight: The "pucker" of cyclobutane is its metabolic armor. Unlike the rigid cyclopropane, cyclobutane can adjust its conformation to minimize steric clashes, often preventing the close approach of the CYP450 heme iron-oxo species required for abstraction.
Mechanistic Metabolic Pathways
The primary differentiator is the fate of the carbon radical formed during Phase I metabolism.
The Cyclopropane "Radical Clock" Liability
Cyclopropanes are notorious "radical clocks." When a CYP enzyme attempts to hydroxylate an adjacent carbon (or the ring itself), the resulting radical intermediate often triggers a rapid ring fragmentation. This generates a reactive alkyl radical that can covalently bind to the CYP heme, causing Mechanism-Based Inhibition (MBI) —a major toxicity flag.
The Cyclobutane "Stable Oxidation" Advantage
Cyclobutane rings generally resist this fragmentation. The energy barrier to open the four-membered ring is higher. Consequently, the radical typically collapses into a stable alcohol (hydroxylation) or ketone, which can be safely conjugated in Phase II metabolism.
Pathway Visualization
The following diagram contrasts the destructive ring opening of CP against the stable functionalization of CB.
Caption: Comparative metabolic fates. Cyclopropane risks ring scission and enzyme inactivation, while cyclobutane favors stable hydroxylation.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage of a cyclobutane analog, you must determine the Intrinsic Clearance (
Protocol Design Principles (Self-Validating)
-
Substrate Concentration (
): We use a low concentration to ensure . This validates the assumption of first-order kinetics, allowing the simplified calculation of without determining . -
Reference Standards: Always include a high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control to validate the microsome activity.
Step-by-Step Methodology
-
Preparation of Stocks:
-
Prepare
DMSO stock of the test compound (Cyclobutane/Cyclopropane analog). -
Dilute to
in reaction buffer (100 mM Potassium Phosphate, pH 7.4).
-
-
Microsome Activation:
-
Thaw Liver Microsomes (Human/Rat) on ice.
-
Dilute microsomes to
protein concentration in the reaction buffer.
-
-
Pre-Incubation:
-
Mix
of substrate solution with of microsome solution. -
Incubate at
for 5 minutes (allows temperature equilibration).
-
-
Reaction Initiation:
-
Add
of NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM ). -
Control Well: Add buffer instead of NADPH (to detect non-NADPH dependent degradation).
-
-
Sampling (Time Course):
-
At
minutes, remove aliquots. -
Immediately quench into ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak area ratio (Analyte/IS).
-
Calculation Workflow
The following diagram illustrates the data processing logic to derive
Caption: Calculation workflow for converting raw LC-MS data into Intrinsic Clearance values.
Comparative Data & Case Studies
The following table synthesizes data trends observed in literature (e.g., Wuitschik et al., 2010; Rodrigalvarez et al., 2022) regarding the substitution of gem-dimethyl groups with cycloalkanes.
| Parameter | gem-Dimethyl (Reference) | Cyclopropane (Bioisostere) | Cyclobutane (Bioisostere) |
| LogP | High (Baseline) | Lower (-0.3 to -0.5 vs ref) | Moderate (-0.1 to -0.3 vs ref) |
| Solubility | Low | Improved | Improved |
| Metabolic Risk | Hydroxylation of methyls | Ring Opening / CYP Inhibition | Stable Hydroxylation |
| High (Rapid clearance) | Medium (Variable) | Low (Enhanced Stability) |
Case Study: Indole Acid Derivatives (PF-06409577)
In the development of AMPK activators, Pfizer researchers compared cycloalkyl substituents.
-
Challenge: The benzylic position was a metabolic "soft spot" susceptible to rapid oxidation.
-
Cyclopropane: Introduced strain but remained susceptible to oxidative opening mechanisms.
-
Cyclobutane: The cyclobutyl alcohol derivative (PF-06409577) demonstrated a superior balance. The ring blocked the benzylic metabolism effectively, and the cyclobutane ring itself underwent slow, predictable hydroxylation rather than catastrophic ring scission. This led to a molecule with high potency and low intrinsic clearance suitable for once-daily dosing.
References
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Rodrigalvarez, J., et al. (2022).[3] Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Kalgutkar, A. S., et al. (2016).[4] Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577). Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry. [Link]
Sources
Navigating the Labyrinth: A Comparative Guide to the Chromatographic Separation of 1-Formylcyclobutane Impurities
An In-Depth Technical Guide
In the intricate world of pharmaceutical synthesis, the purity of starting materials and intermediates is paramount. 1-Formylcyclobutane, a valuable building block prized for the conformational rigidity it imparts to drug candidates, is no exception.[1][2][3] Its synthesis and storage can, however, lead to a variety of impurities—unreacted starting materials, by-products of side reactions, or degradation products—that must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide offers a deep dive into the chromatographic techniques best suited for resolving the analytical challenges posed by 1-formylcyclobutane. We will objectively compare Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), moving beyond mere protocols to explain the fundamental principles that govern separation. This text is designed to equip researchers, analytical scientists, and drug development professionals with the expertise to select, develop, and validate robust methods for impurity profiling.
The Analytical Challenge: Understanding the Impurity Profile
The potential impurities in a batch of 1-formylcyclobutane are intrinsically linked to its synthetic pathway. For instance, oxidation of cyclobutylmethanol would necessitate monitoring for the starting alcohol, while other routes might introduce isomers or related cyclic compounds.[4][5] Common impurities include:
-
Cyclobutylmethanol: A common precursor or reduction by-product.
-
Cyclobutanecarboxylic Acid: An oxidation product.
-
Thermally Induced Isomers: Strained rings like cyclobutane can undergo thermal rearrangement.[6][7][8][9]
-
Polymerization Products: Aldehydes are susceptible to self-condensation or polymerization.
The structural similarity and varying physicochemical properties (volatility, polarity) of these compounds demand high-resolution chromatographic techniques for accurate quantification.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Given the volatile nature of 1-formylcyclobutane and many of its expected process-related impurities, Gas Chromatography (GC) is often the primary analytical tool. Separation is achieved based on the analytes' boiling points and their differential interactions with the column's stationary phase.[10]
The GC Workflow: From Injection to Analysis
A successful GC analysis hinges on a systematic workflow that ensures reproducibility and accuracy. The process involves sample preparation, injection into the gas phase, separation within a heated column, and detection.
Figure 1: Standard workflow for impurity analysis by Gas Chromatography.
Experimental Protocol: GC-FID Impurity Profiling
This protocol provides a robust starting point for method development.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A low-to-mid polarity column such as a DB-5 (5% Phenyl - 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Causality: This stationary phase is an excellent first choice due to its versatility.[11] It separates compounds primarily by boiling point but offers unique selectivity for molecules with aromatic rings or double bonds due to the phenyl groups, which can be beneficial for resolving complex mixtures of aldehydes and alcohols.[12][13]
-
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: 250 °C, Split ratio 50:1.
-
Causality: A high injector temperature ensures rapid and complete vaporization of the sample. A split injection prevents column overloading from the main 1-formylcyclobutane peak, ensuring better peak shape for trace impurities.
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
Causality: The initial hold allows for sharp peaks for very volatile components. The temperature ramp facilitates the elution of higher-boiling impurities in a reasonable timeframe while maintaining good resolution.
-
-
Detector: FID at 260 °C.
-
Causality: The FID is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range, making it ideal for quantifying impurities from the ppm level to percent levels.
-
-
Sample Preparation: Accurately weigh ~100 mg of the 1-formylcyclobutane sample and dissolve in 10 mL of dichloromethane.
Performance Data Comparison
The following table illustrates the expected performance of the described GC method for separating key potential impurities.
| Compound | Expected Retention Time (min) | Critical Pair | Resolution (Rₛ) |
| 1-Formylcyclobutane | ~8.2 | - | - |
| Cyclobutylmethanol | ~8.9 | vs. Main Peak | > 2.0 |
| Cyclobutanecarboxylic Acid | ~11.5 | vs. Cyclobutylmethanol | > 4.0 |
Table 1. Predicted GC performance. Resolution values (Rₛ) greater than 1.5 indicate baseline separation, ensuring accurate integration.
High-Performance Liquid Chromatography (HPLC): Mastering Polarity
For impurities that are non-volatile, thermally unstable, or possess poor response on an FID, Reversed-Phase HPLC (RP-HPLC) is the superior alternative. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their relative hydrophobicity.[14]
The HPLC Workflow: A Liquid-Phase Journey
The HPLC workflow requires careful sample preparation to ensure compatibility with the mobile phase and prevent column blockage. The separation is driven by the precise blending of solvents in an isocratic or gradient elution.
Figure 2: Standard workflow for impurity analysis by HPLC.
Experimental Protocol: RP-HPLC-UV Impurity Profiling
This method is designed to retain and separate polar analytes that may be challenging for standard C18 columns.
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: A modern C18 column designed for use in highly aqueous mobile phases (e.g., an "AQ" type column), 150 mm x 4.6 mm ID, 3.5 µm particle size.
-
Causality: Small polar molecules like 1-formylcyclobutane are poorly retained on traditional C18 phases.[15] Columns with polar end-capping or other "aqueous-stable" technologies resist "dewetting" or "phase collapse" when using high percentages of water in the mobile phase, ensuring reproducible retention times.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 5 15.0 60 15.1 5 | 20.0 | 5 |
-
Causality: A gradient elution is essential for separating compounds with a range of polarities. The shallow gradient ensures that polar impurities eluting early are well-resolved, while later-eluting, more hydrophobic impurities are still eluted efficiently.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Causality: While the n→π* transition of the aldehyde carbonyl group is weak and occurs at ~290 nm, the π→π* transition at lower wavelengths is much stronger.[16] 210 nm provides near-universal detection for unsaturated compounds, offering good sensitivity for a broad range of potential impurities.
-
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 25 mL of a Water/Acetonitrile (95:5) mixture.
Alternative HPLC Strategy: Derivatization
For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established technique for aldehydes and ketones.[17][18][19] The resulting DNPH-hydrazone derivatives are less polar, exhibit strong UV absorbance at ~360 nm, and are readily separated by RP-HPLC.[18] This approach is particularly useful for trace-level impurity detection.
Head-to-Head Comparison: GC vs. HPLC
The choice between GC and HPLC is dictated by the specific analytical need and the nature of the impurities being targeted.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Separation Principle | Volatility & interaction with stationary phase | Polarity & partitioning between mobile/stationary phases |
| Ideal Analytes | Volatile and thermally stable compounds (e.g., residual solvents, most process intermediates) | Non-volatile, thermally labile, or highly polar compounds (e.g., oxidation products, salts) |
| Strengths | High resolution for volatile isomers, fast analysis, robust and sensitive FID detector. | High versatility for a wide range of polarities, non-destructive, excellent for polar/ionic impurities. |
| Limitations | Not suitable for non-volatile compounds without derivatization; risk of thermal degradation for sensitive molecules. | Can be challenging to retain very polar analytes[15][20]; higher solvent consumption and cost. |
| Orthogonal Value | Provides a distinct selectivity based on volatility, complementing HPLC's polarity-based separation. | Provides a distinct selectivity based on polarity, essential for capturing non-volatile or reactive impurities missed by GC. |
Table 2. Comparison of GC and HPLC for 1-formylcyclobutane impurity analysis.
Conclusion: An Orthogonal Approach for Unimpeachable Quality
For the comprehensive quality control of 1-formylcyclobutane, relying on a single chromatographic technique is insufficient. A robust, scientifically sound strategy employs both GC and HPLC as orthogonal methods. GC-FID provides an exceptional, high-resolution profile of volatile and semi-volatile impurities. Simultaneously, RP-HPLC offers a complementary view, adeptly separating polar, non-volatile, and thermally sensitive species that are invisible to GC.
By integrating these two powerful techniques, drug development professionals can build a complete picture of the impurity profile, ensuring that the 1-formylcyclobutane used in synthesis meets the stringent quality standards required for producing safe and effective medicines. This dual-pronged approach is not merely best practice; it is a fundamental pillar of analytical E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the pharmaceutical industry.
References
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
LC-GC. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Poole, C. F. (n.d.). Aldehydes and Ketones: Gas Chromatography. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Polo, L. M., & Pérez-Cid, B. (n.d.). Aldehydes and Ketones: Headspace Gas Chromatography. ResearchGate. Retrieved from [Link]
- Poole, C. (2002). Gas Chromatography. Analytical Chemistry, 74(12), 2879–2894.
-
Wang, L., et al. (n.d.). GC chromatograms for separations of a mixture of aldehydes on TPP and HP-5MS capillary columns. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
JoVE. (2024, December 5). Gas Chromatography: Types of Columns and Stationary Phases. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Retrieved from [Link]
-
Boyd, M. J., et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Retrieved from [Link]
-
Movassaghi, M., & Chen, B. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1, 2, and 7–9 in cyclohexane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Yin, Y. B., et al. (2009). Synthesis of cyclobutane analogues. ResearchGate. Retrieved from [Link]
-
van der Pijl, F., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-formylcyclobutane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Formylcyclobutene. Retrieved from [Link]
-
Genaux, C. T., & Walters, W. D. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. Retrieved from [Link]
-
de la Torre, D., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Organic Carbonyl Compounds. Retrieved from [Link]
- Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196-6196.
-
PubChem. (n.d.). 1-Ethynyl-1-methylcyclobutane. Retrieved from [Link]
-
NIST. (n.d.). Cyclobutene, 1-methyl-. NIST WebBook. Retrieved from [Link]
-
Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. Retrieved from [Link]
-
Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane. PubMed. Retrieved from [Link]
-
NIST. (n.d.). Cyclobutanone. NIST WebBook. Retrieved from [Link]
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Comparative Guide: Reactivity & Application of 1-Formylcycloalkanecarboxylates
Topic: Impact of Ring Size on Reactivity of 1-Formylcycloalkanecarboxylates Content Type: Publish Comparison Guide
Executive Summary
1-Formylcycloalkanecarboxylates (gem-formyl ester cycloalkanes) are critical bifunctional building blocks in the synthesis of conformationally restricted amino acids, spiro-heterocycles, and peptidomimetics. Their reactivity is governed by a competition between steric bulk and internal ring strain (I-Strain) .
This guide analyzes the reactivity profile of cyclopropane (C3), cyclobutane (C4), cyclopentane (C5), and cyclohexane (C6) analogs. While C5 and C6 analogs behave like standard hindered aldehydes, the cyclopropane (C3) analog exhibits unique electronic properties due to Walsh orbital conjugation, yet suffers from lower stability.
Part 1: Mechanistic Foundations
To manipulate these scaffolds effectively, one must understand the two opposing forces driven by ring size:
The Thorpe-Ingold Effect (Angle Compression)
In gem-disubstituted systems, as the internal ring angle (
-
Trend: C3 (
) < C4 ( ) < C5 ( ) < C6 ( ). -
Consequence: In C3 and C4 systems, the formyl and ester groups are pushed closer together. This accelerates intramolecular reactions (e.g., spiro-cyclization) but hinders intermolecular attack due to steric shielding.
I-Strain (Internal Strain)
This refers to the energy change when the hybridization of a ring atom changes (e.g.,
-
C3 (Cyclopropane): The exocyclic bond has high
-character. The carbonyl is stabilized by conjugation with the ring's bent bonds (Walsh orbitals). Nucleophilic attack breaks this conjugation, creating a high-energy transition state. -
C6 (Cyclohexane): Rigid chair conformation. Attack on the aldehyde is governed purely by axial/equatorial steric interactions.
Visualization: Reactivity Divergence
The following diagram illustrates the competition between cyclization (favored by small rings) and intermolecular addition (favored by flexible/large rings).
Figure 1: Mechanistic drivers. Small rings (C3) favor intramolecular closure due to the Thorpe-Ingold effect, while large rings (C6) are dominated by steric hindrance.
Part 2: Comparative Reactivity Profile
The following table summarizes experimental observations regarding the stability and reactivity of the ethyl ester analogs.
| Feature | Cyclopropane (C3) | Cyclobutane (C4) | Cyclopentane (C5) | Cyclohexane (C6) |
| Aldehyde Electrophilicity | Low (Conjugation stabilized) | Moderate | High | Moderate (Steric hindered) |
| Stability | Poor (Prone to polymerization) | Moderate | Excellent | Good |
| Intramolecular Cyclization | Very Fast (Thorpe-Ingold) | Fast | Moderate | Slow |
| Preferred Synthesis | Oxidative Cleavage / Diazoacetate | Alkylation | Alkylation | Alkylation |
| Physical State | Unstable Oil (Store < -20°C) | Liquid | Stable Liquid | Solid/Liquid |
Key Insight: The "C3 Anomaly"
Researchers often expect the highly strained cyclopropane aldehyde to be the most reactive electrophile. This is false. Because the cyclopropane ring acts electronically like a vinyl group (pseudo-conjugation), the carbonyl is less electrophilic than in the C5 analog. However, once a reaction starts (especially cyclization), the relief of steric compression between the two geminal groups drives the reaction to completion rapidly.
Part 3: Experimental Protocols
A. Synthesis of Ethyl 1-Formylcyclopropanecarboxylate (The C3 Challenge)
Note: Unlike C5/C6 analogs, the C3 analog cannot be easily made via simple alkylation of formyl-acetic esters due to rapid ring opening.
Method: Oxidative Cleavage of Vinyl Precursor Rationale: This method avoids strong bases that degrade the sensitive C3 aldehyde.
Workflow Diagram:
Figure 2: Synthesis of the C3 analog via ozonolysis.
Protocol Steps:
-
Setup: Dissolve ethyl 1-vinylcyclopropanecarboxylate (10 mmol) in anhydrous
(4:1, 50 mL). Cool to -78°C. -
Ozonolysis: Bubble ozone through the solution until a persistent blue color appears (indicates saturation).
-
Purge: Purge with oxygen, then nitrogen to remove excess ozone.
-
Quench: Add dimethyl sulfide (DMS, 5 equiv) dropwise at -78°C.
-
Warm: Allow to warm to room temperature (RT) over 4 hours.
-
Isolation: Concentrate in vacuo at low temperature (<30°C) .
-
Critical Checkpoint: Do not heat. The C3 aldehyde polymerizes rapidly above 40°C. Use immediately or store at -80°C.
-
B. Comparative Reaction: Spiro-Hydantoin Formation (Bucherer-Bergs)
This reaction tests the Thorpe-Ingold effect . The rate of ring closure correlates directly with ring size.
Reagents: (NH4)2CO3, KCN, 50% EtOH/H2O.
Reaction: Aldehyde
| Ring Size | Time to Completion (50°C) | Yield | Notes |
| C3 | 2 hours | 88% | Rapid closure due to angle compression. |
| C5 | 6 hours | 92% | Standard kinetics; high stability. |
| C6 | 18 hours | 75% | Slow; steric hindrance from chair conformer. |
Step-by-Step Protocol (General):
-
Suspend the 1-formylcycloalkanecarboxylate (1.0 equiv) in 50% aqueous ethanol (0.5 M).
-
Add
(3.0 equiv) and KCN (1.5 equiv). -
Heat to 50°C. Monitor by TLC (disappearance of aldehyde).
-
Observation: The C3 reaction often exotherms slightly upon initiation; C6 requires sustained heating.
-
-
Workup: Cool to 0°C. Acidify carefully with 6M HCl to pH 2 (Caution: HCN gas evolution—perform in fume hood).
-
Filtration: The spiro-hydantoin usually precipitates as a white solid. Filter and wash with cold water.[1]
References
-
Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.
-
Synthesis of C3 Analog: Lyssikatos, J. P., et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 317-329.
-
Reactivity of Gem-Disubstituted Cycloalkanes: Jung, M. E., & Piizzi, G. (2005).[3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
-
I-Strain and Reactivity: Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. J. Am. Chem. Soc., 72(7), 2926–2933.
Sources
Safety Operating Guide
Ethyl 1-formylcyclobutanecarboxylate proper disposal procedures
Topic: Ethyl 1-formylcyclobutanecarboxylate Proper Disposal Procedures
Chemical Safety & Hazard Profile
Before initiating any disposal workflow, the operator must validate the chemical identity and current stability of the substance.[1] this compound combines a strained cyclobutane ring with a reactive formyl (aldehyde) group and an ester functionality.[2] This unique structure dictates specific handling protocols to prevent uncontrolled ring-opening or polymerization.[2]
| Parameter | Data | Critical Implication |
| CAS Number | 57742-93-5 | Unique identifier for waste manifesting.[2] |
| Molecular Formula | C₈H₁₂O₃ | Organic content suitable for high-temp incineration.[2] |
| Flash Point | ~83°C (181°F) | Combustible (Class IIIA). Not RCRA D001 Ignitable (<60°C), but must be kept away from high heat.[1][2] |
| Reactivity | Aldehyde / Strained Ring | Prone to oxidation (to carboxylic acid) and ring-opening under strong acidic/basic conditions.[2] |
| Odor | Stench (High Intensity) | Mandatory Engineering Control: All transfers must occur within a certified fume hood.[2] |
Pre-Disposal Assessment & Stabilization
Core Directive: Never consolidate this chemical directly into a bulk waste drum without a compatibility test. The formyl group can undergo exothermic polymerization or oxidation if mixed with incompatible oxidizers or strong bases.[1][2]
Step 1: Stability Verification (The "Drop Test")
-
Objective: Ensure the waste will not react violently with the facility's bulk organic waste stream.
-
Protocol:
Step 2: Odor Control (The "Double-Containment" Rule)
Due to the stench characteristics, standard screw-top waste containers are often insufficient.[1][2]
-
Requirement: Place the primary waste container inside a secondary, sealable bag or overpack drum immediately after filling.[1][2]
-
Neutralization (Spill/Residue only): For small residues, treat with aqueous sodium bisulfite (NaHSO₃) to form the bisulfite adduct, significantly reducing volatility and odor before final disposal.[1]
Disposal Workflow
The following decision logic ensures compliance with RCRA regulations and laboratory safety standards.
Figure 1: Decision logic for the segregation and packaging of cyclobutane aldehyde waste.
Detailed Disposal Protocols
Scenario A: Pure Liquid Disposal (Unused Reagent)
Waste Stream: Non-Halogenated Organic Solvents.[2] Regulatory Status: Non-RCRA Regulated (unless mixed with listed solvents), but treated as Hazardous Chemical Waste.[1][2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[2] Avoid metal cans if the aldehyde has oxidized to acid (corrosion risk).[2]
-
Transfer: Pour liquid into the container inside a fume hood.
-
Labeling:
-
Storage: Screw cap tight. Wipe threads to prevent sticking (polymerization).[2] Place in a secondary containment bin designated for organics.
Scenario B: Spill Cleanup (Emergency Response)
Immediate Action: Evacuate the immediate area if the stench is overwhelming. Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[1][2]
-
Containment: Surround the spill with absorbent pillows or vermiculite.[2]
-
Neutralization (Optional but Recommended):
-
Collection: Scoop the absorbent material into a wide-mouth jar.
-
Disposal: Label as "Debris contaminated with Aldehydes/Esters" and process as solid hazardous waste.[1][2]
Regulatory Framework & Compliance
| Regulation | Classification | Action Required |
| RCRA (USA) | Not P-listed or U-listed.[2] | Characterize by ignitability (if mixed) or toxicity.[2] Dispose via permitted TSDF (Treatment, Storage, and Disposal Facility).[1] |
| DOT (Transport) | NA1993 (Combustible liquid, n.o.s.)[1][2] | If shipping bulk waste off-site, use proper UN packaging and placards.[1][2] |
| Sewer Authority | PROHIBITED | Never pour down the drain.[2] Aldehydes are toxic to aquatic life and disrupt microbial treatment plants.[1][2] |
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine.[2] [Link]2]
-
Fisher Scientific. (2024).[2][4] Safety Data Sheet: this compound. Thermo Fisher Scientific.[2][4] ][4]">https://www.fishersci.com[2][4]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] EPA.gov.[2] [Link]2]
-
Sigma-Aldrich. (2024).[2][4][5][6] Product Specification and SDS: this compound. Merck KGaA.[2][6] ]">https://www.sigmaaldrich.com[2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
